(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Description
BenchChem offers high-quality (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLAFYLRVQEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595918 | |
| Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960238-03-3 | |
| Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Characterization of Chiral N-(1-(4-bromophenyl)ethyl) Acetamides
Topic: Thermodynamic properties of chiral N-(1-(4-bromophenyl)ethyl) acetamides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise thermodynamic characterization of N-(1-(4-bromophenyl)ethyl)acetamide (CAS: 186296-23-1 for S-enantiomer; 177750-12-8 for racemate) is a critical step in the development of enantiopure intermediates for pharmaceutical synthesis. As a chiral ligand used in asymmetric hydrogenation and a structural scaffold for bioactive amides, understanding its solid-liquid equilibrium (SLE) and phase behavior is essential for designing efficient chiral resolution processes.
This guide details the physicochemical framework required to determine the thermodynamic stability, solubility profiles, and resolution efficiency of this compound class. It distinguishes the chiral ethyl-acetamide derivative from its non-chiral analog, N-(4-bromophenyl)acetamide (acetanilide), focusing on the specific requirements of enantiomeric separation.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
The thermodynamic behavior of this molecule is governed by the chiral center at the ethyl group, which introduces the possibility of distinct crystalline phases (racemic compound vs. conglomerate).
| Property | Description |
| IUPAC Name | N-[1-(4-bromophenyl)ethyl]acetamide |
| Molecular Formula | C |
| Molecular Weight | 242.11 g/mol |
| Chiral Center | C1 (Ethyl group attachment) |
| Key Functional Groups | Secondary Amide (H-bond donor/acceptor), Aryl Bromide (Lipophilicity/Halogen bonding) |
| Structural Analog | N-(4-bromophenyl)acetamide (Acetanilide, MP: ~166–169 °C) |
Synthesis Pathway
The thermodynamic quality of the material depends on the synthesis route. The most common industrial pathway involves the acylation of 1-(4-bromophenyl)ethylamine.
Thermodynamic Characterization Framework
Characterizing the thermodynamic properties of chiral amides requires a dual approach: analyzing the solid state (melting behavior) and the solution state (solubility).
Solid-State Thermodynamics (Fusion Properties)
The melting point (
-
Racemic Compound: The racemate forms a specific crystal structure different from the enantiomers. The melting point of the racemate is typically higher or distinct from the enantiomer.
-
Conglomerate: The racemate is a mechanical mixture of pure enantiomer crystals. The melting point of the racemate is always lower than that of the pure enantiomer (eutectic behavior).
Key Parameter: Fusion Entropy (
Solubility Modeling
Solubility data in pure and mixed solvents is modeled using thermodynamic equations to predict behavior at different temperatures.
Modified Apelblat Equation:
Used to correlate solubility (
-
A, B, C: Empirical parameters derived from experimental data.
-
Application: Essential for designing cooling crystallization curves.
Van't Hoff Equation:
Used to determine the apparent enthalpy of dissolution (
-
Linearity: A plot of
vs. yields a straight line if the dissolution mechanism does not change (e.g., no polymorph transition).
Chiral Resolution Thermodynamics
The core utility of this guide is to enable the separation of the S-enantiomer from the racemate. This is governed by the binary melting point phase diagram.
Binary Phase Diagram Analysis
To determine if the N-(1-(4-bromophenyl)ethyl)acetamide forms a racemic compound or conglomerate, one must construct a binary phase diagram using Differential Scanning Calorimetry (DSC).
-
Schröder-Van Laar Equation (Ideal Solubility):
Where is the mole fraction of the major enantiomer.
Eutectic Composition
If the system behaves as a conglomerate (rare but desirable), the eutectic composition is 50:50. If it forms a racemic compound (more likely for amides), two eutectic points exist between the racemate and the pure enantiomers.
Resolution Efficiency (
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Preparation: Weigh 2–5 mg of dried N-(1-(4-bromophenyl)ethyl)acetamide into an aluminum crucible. Seal with a pierced lid.
-
Calibration: Calibrate the instrument using Indium (
C) and Zinc ( C). -
Run Parameters:
-
Equilibration: Hold at 25°C for 5 minutes.
-
Heating Rate: 5°C/min or 10°C/min to ensure thermal equilibrium.
-
Range: 25°C to 200°C (covering the expected ~160–170°C range based on acetanilide analogs).
-
-
Analysis: Integrate the endothermic melting peak to calculate
(J/g). The onset temperature is recorded as .
Protocol 2: Gravimetric Solubility Measurement
Objective: Generate data for Apelblat modeling.
-
Saturation: Add excess solid compound to 10 mL of solvent (e.g., Methanol, Ethanol, Ethyl Acetate) in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (controlled by water bath) for 24 hours.
-
Sampling: Stop stirring and allow solids to settle for 30 minutes.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45
m). -
Drying: Transfer a known volume to a weighed dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.
-
Calculation:
Where is mass of solute, is molar mass of solute, is mass of solvent.
Visualization of Thermodynamic Logic
The following diagram illustrates the decision-making process for characterizing the chiral nature of the material based on thermodynamic data.
References
-
Structural Analog Data (Acetanilide) : Title: N-(4-Bromophenyl)acetamide: a new polymorph. Source:Acta Crystallographica Section E (2013). URL:[Link]
-
General Thermodynamic Data : Title: Acetamide, N-(4-bromophenyl)- Phase Change Data.[1][2] Source: NIST Chemistry WebBook, SRD 69.[3][2] URL:[Link]
-
Solubility Modeling Theory : Title: Correlation and prediction of solubility of organic compounds in pure solvents. Source:Fluid Phase Equilibria (Standard Reference for Apelblat Model). URL:[Link]
Sources
Solubility profile of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of (R)-N-(1-Bromophenyl)ethyl)-2-methoxyacetamide, a chiral compound of interest in drug discovery, across a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. By elucidating the causality behind experimental choices and adhering to principles of scientific integrity, this guide serves as a self-validating system for generating a robust and reliable solubility profile.
Introduction: The Criticality of a Solubility Profile
In the landscape of drug development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of a successful formulation strategy.[1] A comprehensive solubility profile provides essential data for selecting appropriate solvent systems for crystallization, purification, and the preparation of dosage forms.[2] For a chiral molecule like (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, the stereochemistry can significantly influence its physical properties, including solubility, making a detailed investigation imperative.[3]
This guide will navigate the process of establishing the thermodynamic equilibrium solubility of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, focusing on the widely recognized and reliable shake-flask method.[4] We will delve into the rationale for solvent selection, the intricacies of experimental execution, and the validation of analytical methods to ensure data of the highest quality and integrity.
Physicochemical Properties of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Structural Information:
-
IUPAC Name: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
-
CAS Number: 960238-03-3[5]
-
Molecular Formula: C₁₁H₁₄BrNO₂
-
Molecular Weight: 272.14 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale and Implications for Solubility Studies |
| Melting Point (°C) | ~110 - 130 | The compound is predicted to be a solid at room temperature. This confirms the suitability of the shake-flask method, which is designed for determining the solubility of solid solutes. The melting point of the related compound N-(4-bromophenyl)acetamide is around 167°C.[6] |
| pKa (acidic/basic) | Amide N-H: ~17-18 (very weakly acidic) Methoxy ether: ~ -3 (non-basic) | The molecule lacks strongly ionizable groups. The amide proton is exceptionally weakly acidic and will not ionize in typical aqueous or organic media. The ether oxygen is also not significantly basic. Therefore, solubility is expected to be largely independent of pH in aqueous systems, and specific acid-base interactions in organic solvents will be minimal. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The predicted logP suggests that the compound is moderately lipophilic. This indicates that it will likely exhibit poor solubility in water but good solubility in a range of organic solvents. The selection of organic solvents for the solubility study should therefore span a variety of polarities, including both polar and non-polar options. |
Strategic Selection of Organic Solvents
The choice of organic solvents is a critical step in building a comprehensive solubility profile. The selection should be guided by the predicted physicochemical properties of the compound and the potential applications in pharmaceutical processing.[2][7] A diverse set of solvents, covering a range of polarities and hydrogen bonding capabilities, will provide a thorough understanding of the compound's dissolution behavior.
Recommended Solvent Classes for Initial Screening:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Aprotic solvents with a carbonyl group that can act as a hydrogen bond acceptor.
-
Esters (e.g., Ethyl Acetate): Common solvents in pharmaceutical processing with moderate polarity.
-
Ethers (e.g., Tetrahydrofuran, 1,4-Dioxane): Aprotic solvents with hydrogen bond accepting capabilities.
-
Aromatic Hydrocarbons (e.g., Toluene): Non-polar solvents that can interact with the bromophenyl ring of the compound.
-
Halogenated Solvents (e.g., Dichloromethane): Often used in synthesis and purification, though their use is becoming more restricted due to safety and environmental concerns.[8]
-
Amides (e.g., Dimethylformamide, Dimethylacetamide): Highly polar aprotic solvents that are often excellent solvents for a wide range of compounds.
The following diagram illustrates the logical workflow for solvent selection:
Caption: Workflow for Strategic Solvent Selection.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturated state.[4] The following sections provide a detailed protocol.
Principle of the Shake-Flask Method
The method involves adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant and represents the thermodynamic solubility.
Detailed Experimental Protocol
Materials and Equipment:
-
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide to a series of vials. A general rule is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a predetermined time (e.g., 24-48 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solid is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
The following diagram outlines the experimental workflow:
Caption: Shake-Flask Experimental Workflow.
Analytical Method Validation (HPLC-UV)
A validated analytical method is essential for obtaining accurate and reliable solubility data. The following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of the compound in solution with a blank solvent.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against a series of known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a blank solvent with a known concentration of the compound and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of (Hypothetical) Solubility Data for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide at 25 °C:
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | 150.2 | 0.552 |
| Ethanol | 4.3 | 95.8 | 0.352 |
| Isopropanol | 3.9 | 62.3 | 0.229 |
| Acetone | 5.1 | 210.5 | 0.773 |
| Ethyl Acetate | 4.4 | 125.7 | 0.462 |
| Tetrahydrofuran | 4.0 | 180.4 | 0.663 |
| Toluene | 2.4 | 25.1 | 0.092 |
| Dichloromethane | 3.1 | 250.9 | 0.922 |
| Dimethylformamide | 6.4 | >300 | >1.102 |
Interpretation of Results:
The hypothetical data suggests that (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide exhibits high solubility in polar aprotic solvents like dichloromethane, acetone, and DMF. Its solubility in alcohols decreases with increasing alkyl chain length, which is a common trend. The lower solubility in the non-polar solvent toluene is consistent with the presence of polar amide and ether functional groups in the molecule.
Conclusion and Practical Applications
This technical guide has provided a comprehensive framework for determining the solubility profile of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in organic solvents. By following the detailed protocols for solvent selection, the shake-flask method, and analytical validation, researchers can generate high-quality, reliable data. This information is invaluable for guiding downstream drug development activities, including:
-
Process Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Crystallization Studies: Identifying suitable solvent systems for obtaining the desired polymorphic form.
-
Formulation Development: Designing stable and effective dosage forms with optimal drug loading and release characteristics.
The principles and methodologies outlined in this guide are broadly applicable to the solubility determination of other novel chemical entities, providing a robust foundation for this critical aspect of pharmaceutical research and development.
References
-
ICH. (2009). Q8(R2) Pharmaceutical Development. [Link]
- Lough, W. J., & Wainer, I. W. (Eds.). (2012). Chirality in drug design and development. John Wiley & Sons.
-
Solubility of Things. (n.d.). Bromobenzene. [Link]
-
SlideShare. (2015). Phase solubility analysis and pH solubility profile. [Link]
-
New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). PubMed Central. [Link]
-
Chemistry LibreTexts. (2021). Thermodynamics of Solubility. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PubMed Central. [Link]
-
ResearchGate. (2010). The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids. [Link]
-
MDPI. (2025). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]
-
ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]
-
ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]
-
MDPI. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]
-
ACS Publications. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]
-
Unipd. (2024). Predicting drug solubility in organic solvents mixtures. [Link]
-
ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Solubility of Things. (n.d.). Stereochemistry: Chirality and Optical Activity. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]
- Google Patents. (n.d.).
-
UOU. (n.d.). STEREOCHEMISTRY. [Link]
-
SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. [Link]
-
Rasayan Journal of Chemistry. (2016). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). [Link]
-
ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
CORE. (n.d.). SOLUBILITY ANALYSIS AND MODELLING FOR PHARMACEUTICAL PRODUCT DESIGN. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
-
PubChem. (n.d.). Acetamide. [Link]
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
StatPearls. (2022). Biochemistry, Dissolution and Solubility. [Link]
-
ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]
-
Rasayan Journal of Chemistry. (2016). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]
-
Wikipedia. (n.d.). Stereochemistry. [Link]
-
Purdue University. (n.d.). Solubility. [Link]
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
DocPlayer. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Technobis Crystallization Systems. (n.d.). Determining solubility curves. [Link]
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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- 5. CAS号:960238-03-3-(R)-N-[1-(4-BROMO-PHENYL)-ETHYL]-2-METHOXY-ACETAMIDE - (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide-科华智慧 [kehuaai.com]
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Literature review of 4-bromophenyl ethyl amide derivatives in medicinal chemistry
The following technical guide provides a comprehensive review of 4-Bromophenyl Amide Derivatives , synthesizing their role as privileged scaffolds in medicinal chemistry.
Executive Summary
The 4-bromophenyl amide motif represents a versatile pharmacophore in modern drug design. Its utility stems from the unique electronic and steric properties of the bromine atom—acting as a lipophilic handle ($ \pi $-halogen bonding) and a reactive site for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
This guide dissects the three primary structural classes of this scaffold:
-
4-Bromoanilides: Derivatives of 4-bromoaniline (e.g., Antimicrobial agents).
-
4-Bromobenzamides: Derivatives of 4-bromobenzoic acid (e.g., CNS active agents).
-
Phenylethylamides: Derivatives containing an ethyl linker (e.g., Endothelin receptor antagonists like Macitentan).
Chemical Space & Structural Classification
The term "4-bromophenyl ethyl amide" encompasses a chemical space defined by the connectivity of the amide bond relative to the brominated aromatic ring.
Structural Variants
-
Type A (Anilides): The nitrogen atom is directly attached to the 4-bromophenyl ring.
-
Core Utility: Antimicrobial and antifungal agents.[1]
-
-
Type B (Benzamides): The carbonyl carbon is attached to the 4-bromophenyl ring.
-
Core Utility: TRP channel modulators and enzyme inhibitors.
-
-
Type C (Sulfamides/Ureas): Bioisosteres where the carbonyl is replaced or extended, often seen in cardiovascular drugs.[2]
Physicochemical Properties (Lipinski Focus)
The bromine substituent at the para position enhances membrane permeability compared to its chloro- or fluoro- analogs due to increased lipophilicity (
Therapeutic Applications & Mechanism of Action
Antimicrobial & Antifungal Agents
Recent studies have highlighted
-
Mechanism: These compounds disrupt bacterial cell wall synthesis and inhibit alkaline phosphatase.
-
Key Data:
Cardiovascular: Endothelin Receptor Antagonists
The most commercially significant application is Macitentan (Opsumit), a dual endothelin receptor antagonist used for pulmonary arterial hypertension (PAH).[2]
-
Structure: Contains a 4-bromophenyl moiety linked via a sulfamide/ethylene glycol chain.
-
Role of Bromine: The 4-bromo substituent fits into a hydrophobic pocket of the
receptor, locking the conformation and extending residence time.
Anticancer: BRD4 and DNMT Inhibitors
Sulfonamide and amide derivatives of 4-bromophenyl scaffolds have shown efficacy in Acute Myeloid Leukemia (AML) by inhibiting Bromodomain-containing protein 4 (BRD4).
Visualizing the Mechanism: Endothelin Pathway Blockade[1]
The following diagram illustrates how 4-bromophenyl derivatives like Macitentan interfere with the Endothelin-1 (ET-1) signaling cascade.
Caption: Mechanism of action for 4-bromophenyl-based Endothelin Receptor Antagonists preventing vasoconstriction.
Synthetic Methodologies
The synthesis of these derivatives typically follows a modular "Amide Coupling
General Synthesis Scheme (Graphviz)[1]
Caption: Modular synthesis workflow allowing for late-stage diversification of the bromine handle.
Detailed Experimental Protocol
Target Compound:
Reagents:
-
4-Bromoaniline (1.0 eq)
-
Furan-2-carbonyl chloride (1.1 eq)
-
Triethylamine (
) (1.5 eq)[2] -
Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add
(15 mmol) dropwise at under an inert atmosphere ( ). -
Acylation: Slowly add furan-2-carbonyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Quench with water (30 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine), saturated
, and brine.[2] -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the pure amide. -
Validation:
should show the characteristic amide proton singlet ( ) and the furan ring protons.[2]
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of modifying the 4-bromophenyl amide core.
| Structural Modification | Therapeutic Target | Effect on Activity | Key Reference |
| 4-Br Substitution | Antibacterial (MRSA) | Essential. Replacement with 4-H or 4-F reduces potency significantly due to loss of lipophilicity. | [1] |
| N-Ethyl Linker | Endothelin Receptors | High Potency. The ethylene glycol/sulfamide linker in Macitentan improves solubility and receptor fit. | [4] |
| Heteroaryl Core (Furan/Pyrazine) | Antibacterial | Variable. Pyrazine cores generally show higher metabolic stability than furan cores. | [2] |
| Ortho-Substitution | Anti-inflammatory | Detrimental. Steric hindrance at the 2-position of the phenyl ring often reduces amide bond planarity. | [3] |
Future Perspectives
The 4-bromophenyl amide scaffold is evolving beyond simple small molecules. Current trends indicate its use in:
-
PROTACs: Using the bromine handle to attach E3 ligase recruiters for targeted protein degradation.
-
Radiopharmaceuticals: Substitution of Bromine-79 with Bromine-76/77 for PET imaging applications.
References
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Pharmaceuticals, 2022.[3]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Molecules, 2024. [2]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. Medicina, 2025.
-
The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 2012.[2][4][5]
-
PubChem Compound Summary: N-(4-Bromophenyl)propionamide. National Library of Medicine. [2]
Sources
Safety data sheet (SDS) and handling precautions for brominated chiral amides
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers in Pharmaceutical R&D.
Executive Summary
Brominated chiral amides (e.g.,
This guide moves beyond generic safety advice, providing a mechanism-based handling framework. It integrates GHS compliance with process chemistry constraints to ensure both operator safety and the preservation of high-value enantiopurity.
Hazard Profiling: The "Why" Behind the Protocols
To handle these compounds safely, one must understand their reactivity profile.[1] The safety data is not arbitrary; it is a direct consequence of the molecular structure.
Structure-Activity Relationship (SAR) & Toxicity
The core hazard of brominated amides lies in the C–Br bond adjacent to the carbonyl group .
-
Alkylating Potential: The electron-withdrawing carbonyl group activates the
-carbon, making it a potent electrophile. In biological systems, these compounds can alkylate DNA or proteins (cysteine residues), leading to cytotoxicity, skin sensitization, and potential mutagenicity. -
Lachrymatory Effect: Like their structural cousins (
-bromoesters and benzyl halides), volatile low-molecular-weight brominated amides are potent lachrymators, attacking the TRPA1 ion channels in mucous membranes.
The "Silent" Hazard: Stereochemical Instability
While not a direct "safety" hazard to the operator, the risk of racemization is a critical process safety parameter.
-
Mechanism: The
-proton is acidic ( ). Exposure to weak bases or even polar protic solvents can promote enolization, destroying the chiral center. -
Safety Implication: unexpected degradation often leads to "work-up panic," where researchers rush procedures, increasing the likelihood of spills or exposure.
Representative SDS Analysis
Model Compound for Analysis:(2S)-2-Bromo-N-(4-fluorophenyl)propanamide Physical State: White to off-white crystalline solid.
GHS Classification & Interpretation
| GHS Class | Category | Hazard Statement | Technical Interpretation |
| Skin Corr./Irrit. | 1B | H314: Causes severe skin burns.[2] | The |
| Eye Dam. | 1 | H318: Causes serious eye damage.[3] | High reactivity with corneal tissue. Immediate irrigation is critical to prevent permanent opacity. |
| Skin Sens. | 1 | H317: May cause allergic skin reaction. | Haptenization: The compound binds to skin proteins, triggering an immune response upon re-exposure. |
| Aquatic Chronic | 2 | H411: Toxic to aquatic life.[2] | Halogenated organics are persistent. Do not discharge into aqueous waste streams.[4] |
Critical SDS Gaps
Most commercial SDSs are generic. They often miss:
-
Photolytic Instability: The C–Br bond is homolytically labile under UV light, generating radical species that can initiate runaway polymerization or degradation.
-
Incompatibility with Ketones: Acetone is a common cleaning solvent, but in the presence of base, it can react with
-bromoamides, creating toxic byproducts.
Engineering Controls & PPE Selection
Trusting "standard lab gloves" is a common failure mode. Halogenated compounds can permeate standard nitrile rapidly.
Personal Protective Equipment (PPE) Matrix
-
Primary Glove: High-Grade Nitrile (minimum 0.11 mm) .
-
Rationale: Standard nitrile offers fair protection against solids.
-
-
Double Gloving Protocol: REQUIRED when handling solutions (DCM, THF).
-
Respiratory:
-
Solid Handling: N95/P100 particulate respirator if outside a hood (not recommended).
-
Solution Handling: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if fume hood containment is breached.
-
Engineering Control Workflow
Figure 1: Decision logic for handling brominated chiral amides based on physical state. Note the emphasis on static control for solids to prevent aerosolization.
Operational Protocols
Storage & Stability (The "Self-Validating" System)
To ensure safety and quality, storage protocols must prevent the formation of degradation products (HBr) which can pressurize containers.
-
Temperature: Store at 2–8°C .
-
Atmosphere: Argon or Nitrogen backfill is mandatory. Oxygen can promote radical degradation of the C-Br bond.
-
Container: Amber glass (UV protection) with Teflon-lined caps. Do not use metal spatulas (risk of metal-catalyzed coupling).
-
Visual Check: A color change from white to yellow/brown indicates bromine liberation. Quarantine immediately.
Spill Response Strategy
Scenario: Spillage of 5g solid
-
Evacuate & Ventilate: These solids can sublime or aerosolize. Clear the immediate area.[3][4][5][6][9]
-
PPE Upgrade: Don double gloves and a Tyvek sleeve/apron.
-
Neutralization (The "Soft" Approach):
-
Do NOT use strong base (NaOH) to clean; this may cause rapid exothermic polymerization or violent hydrolysis.
-
Protocol: Cover with a mixture of sand and soda ash (
) or a commercial sol-gel absorbent.
-
-
Cleanup: Scoop (plastic tools only) into a wide-mouth jar. Label as "Halogenated Organic Solid - Toxic."
-
Decontamination: Wash surface with a dilute surfactant solution, then water. Avoid acetone (reactivity risk).
Waste Disposal
-
Stream: Halogenated Organic Waste .
-
Segregation: NEVER mix with:
-
Strong oxidizers (peroxides).[10]
-
Strong bases (alkoxides, hydroxides) - risk of exotherm.
-
Azides (risk of forming explosive azido-amides).
-
Synthesis Case Study: Preventing Racemization
Context: Synthesis of a
The Challenge: The starting material, (2S)-2-bromo-N-benzylpropanamide, is prone to racemization if the reaction pH drifts basic.
Safe Workflow:
-
Reagent Prep: Degas all solvents (DCM or Toluene) prior to adding the amide. Oxygen inhibits the radical mechanism and promotes side reactions.
-
Base Selection: If a base is required for downstream coupling, use non-nucleophilic, bulky bases (e.g., 2,6-lutidine) rather than TEA or NaOH to minimize
-proton abstraction. -
Quenching: Quench reactions with dilute aqueous acid (0.1 M HCl) rather than basic workups to lock the stereocenter immediately upon reaction completion.
Figure 2: Mechanistic pathway of racemization. Safety protocols must avoid conditions (Base/Heat) that favor the red path.
References
-
United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2-Bromoacetamide (Analogous Hazard Data). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Alpha-bromoamides hazard classes. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Pharmacophore analysis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
An In-Depth Technical Guide to the Pharmacophore Analysis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide as a Putative FAAH Inhibitor
Abstract
Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for biological activity.[1][2][3] This guide offers a comprehensive, in-depth walkthrough of a structure-based pharmacophore analysis for the compound (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide. Lacking established biological data for this specific molecule, we postulate a scientifically plausible hypothesis: its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a well-validated therapeutic target for pain and inflammation.[4][5] This document serves as a technical whitepaper for researchers and drug development professionals, detailing the strategic rationale, step-by-step protocols, model validation, and application of the resulting pharmacophore hypothesis.
Introduction: The Rationale for Pharmacophore Modeling
The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the specific arrangement of steric and electronic features that a molecule must possess to interact with a biological target and elicit a response.[2] In computational chemistry, a pharmacophore model is a 3D map of these essential features—such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups.[1][6] This model acts as a powerful filter, enabling the rapid screening of vast chemical libraries to identify novel compounds that fit the required interaction pattern, a process far more efficient than traditional high-throughput screening.[7][8]
Pharmacophore modeling can be broadly categorized into two approaches:
-
Ligand-Based (LBPM): Utilized when the 3D structure of the target is unknown, this method derives a common feature hypothesis from a set of known active molecules.[1][9][10]
-
Structure-Based (SBPM): Employed when the target's 3D structure is available (e.g., from X-ray crystallography), this method analyzes the active site to identify key interaction points, creating a pharmacophore based on the receptor's complementary features.[1][11]
This guide will focus on the structure-based approach, leveraging the known crystal structure of our hypothetical target, FAAH, to analyze the binding potential of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide.
The Biological Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in the endocannabinoid system. Its primary function is to hydrolyze and terminate the signaling of a class of lipid transmitters, most notably the endogenous cannabinoid anandamide (AEA). By degrading AEA, FAAH modulates a wide array of physiological processes. Pharmacological inhibition or genetic deletion of FAAH leads to elevated levels of endogenous cannabinoids, resulting in analgesic (pain-relieving), anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[12][13] This makes FAAH a highly attractive and well-validated therapeutic target for developing treatments for chronic pain, anxiety disorders, and inflammatory conditions.[4][5]
The FAAH active site contains an unusual Ser-Ser-Lys catalytic triad (specifically Ser241, Ser217, Lys142) that facilitates the hydrolysis of the amide bond in its substrates. The site also features a "membrane access channel" and an "acyl-chain binding" channel, which accommodate the lipophilic portions of its substrates.[5] Understanding these features is paramount for designing effective inhibitors.
The Ligand of Interest: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
The subject of our analysis is a chiral acetamide derivative. A thorough understanding of its structural components is the first step in hypothesizing its interaction with a target.
2.1. Structural Features and Physicochemical Properties
The molecule comprises several key functional groups that can contribute to target binding:
-
4-Bromophenyl Ring: A bulky, hydrophobic group that can engage in hydrophobic and aromatic stacking interactions. The bromine atom can potentially form halogen bonds.
-
(R)-Stereocenter: The specific stereochemistry at this carbon dictates the 3D orientation of the substituents, which is critical for precise fitting into a chiral binding pocket.
-
Amide Group: This central feature contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a prime candidate for forming key interactions with polar residues in an active site.
-
Methoxy Group: The ether oxygen can act as a hydrogen bond acceptor.
A summary of its calculated properties is presented below.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C11H14BrNO2 | Defines the elemental composition. |
| Molecular Weight | 272.14 g/mol | Falls within the typical range for small molecule drugs (Lipinski's Rule of Five). |
| logP (calculated) | ~2.5 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 1 | The amide N-H group. |
| Hydrogen Bond Acceptors | 3 | The amide carbonyl oxygen, the methoxy oxygen. |
| Rotatable Bonds | 4 | Provides conformational flexibility, allowing adaptation to the binding site. |
Methodology: A Step-by-Step Protocol for Structure-Based Pharmacophore Generation
This section outlines a rigorous, self-validating protocol for generating and validating a pharmacophore model for the FAAH active site and assessing the fit of our target molecule. We will use a human FAAH crystal structure (e.g., PDB ID: 3PPM) as our starting point.
Experimental Protocol 1: Receptor-Ligand Preparation
Causality: The raw data from the Protein Data Bank (PDB) is not immediately suitable for computational modeling. It requires meticulous preparation to correct for missing atoms, assign correct protonation states (which are pH-dependent and critical for hydrogen bonding), and minimize energy to relieve steric clashes. This ensures the receptor structure is as close to a physiologically relevant state as possible.
-
Obtain Crystal Structure: Download the 3D coordinates for human FAAH, preferably co-crystallized with an inhibitor, from the PDB (e.g., 3PPM).
-
Receptor Preparation:
-
Load the structure into a molecular modeling software suite (e.g., BIOVIA Discovery Studio, Schrödinger Maestro, MOE).[6][14]
-
Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.
-
Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4.
-
Perform a constrained energy minimization of the receptor to relax the structure, particularly the newly added hydrogens, while keeping the backbone atoms fixed.
-
-
Ligand Preparation ((R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide):
-
Sketch the 2D structure of the molecule and convert it to a 3D representation.
-
Generate a set of low-energy, stereochemically correct conformers. This is a critical step, as the molecule's bioactive conformation (how it sits in the binding pocket) may not be its global minimum energy conformation in solution.[10] A typical protocol would generate up to 255 conformers within an energy window of 20 kcal/mol above the global minimum.[9]
-
Workflow for Structure-Based Pharmacophore Generation
The following diagram illustrates the logical flow from initial data retrieval to the generation of a refined pharmacophore hypothesis.
Caption: Workflow for generating a structure-based pharmacophore model.
Experimental Protocol 2: Pharmacophore Hypothesis Generation and Mapping
Causality: The goal is to abstract the complex protein-ligand interactions into a simple 3D feature map. By analyzing the geometry and chemical nature of the FAAH active site, we can define locations and types of interactions a potent ligand must satisfy.
-
Active Site Identification: Define the binding pocket based on the location of the catalytic triad (Ser241, Ser217, Lys142) and surrounding residues.
-
Feature Generation: Using a tool like Discovery Studio's Catalyst or LigandScout, automatically identify all potential pharmacophoric features within the defined active site.[2][15][16] These features are based on the receptor's properties (e.g., a backbone NH is a potential H-bond donor feature).
-
Hypothesis Refinement: Cluster the generated features and select the most relevant ones to form a final hypothesis. A good hypothesis will typically consist of 4 to 6 features. Based on known FAAH inhibitors, a plausible hypothesis would include:
-
Two Hydrogen Bond Acceptor (HBA) features interacting with the serine residues.
-
One Hydrogen Bond Donor (HBD) feature.
-
One or two Hydrophobic (HY) features to occupy the acyl-chain binding channel.
-
An exclusion volume set to represent the boundaries of the binding pocket.
-
-
Ligand Mapping: Align the pre-generated conformers of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide against the final pharmacophore hypothesis. The software will calculate a "fit score" for each conformer, indicating how well its features superimpose onto the hypothesis features. A high fit score suggests the molecule can adopt a conformation that satisfies the key interaction requirements for binding to FAAH.
| Feature Type | Plausible Interacting Residue(s) | Geometric Constraint (Distance Å) |
| HBA 1 | Ser241 | 2.8 ± 0.5 |
| HBA 2 | Ser217 | 3.0 ± 0.5 |
| HBD 1 | Backbone Carbonyl | 3.1 ± 0.5 |
| HY 1 | F432, F381 | N/A |
| HY 2 (Aromatic) | W531 | N/A |
Caption: Table of hypothetical pharmacophore features for FAAH inhibition.
The Imperative of Model Validation
Trustworthiness: A pharmacophore model is merely a hypothesis. Its predictive power—the ability to correctly distinguish active compounds from inactive ones—must be rigorously validated before it can be trusted for applications like virtual screening.[8] The standard method involves challenging the model with a test set of known active inhibitors and a much larger set of "decoys" (molecules presumed to be inactive).
Experimental Protocol 3: Pharmacophore Model Validation
Causality: This protocol creates a self-validating system. If the model is meaningful, it should preferentially identify known active molecules from a pool of chemically similar but topologically distinct inactive molecules. Statistical metrics quantify this success.
-
Dataset Preparation:
-
Active Set: Compile a list of at least 20-30 known, structurally diverse FAAH inhibitors with high potency (e.g., IC50 < 1 µM).
-
Decoy Set: Generate a set of decoy molecules (typically 50-100 decoys for each active molecule). Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different 2D structures to avoid topological bias.
-
-
Database Screening: Screen the combined database (actives + decoys) against the pharmacophore hypothesis. Each molecule will be given a fit score.
-
Statistical Analysis: Calculate key validation metrics to assess the model's performance.
| Metric | Formula | Interpretation | Ideal Value |
| Total Hits (Ht) | Number of molecules that match the pharmacophore | - | - |
| Active Hits (Ha) | Number of known actives that match | - | - |
| Enrichment Factor (EF) | (Ha/Ht) / (A/D) where A=total actives, D=total molecules | How much better the model is than random selection | > 1.0 |
| Goodness of Hit (GH) Score | ((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A))) | A score balancing actives vs. inactives hit | 0.8 - 1.0 (Good) |
Caption: Key statistical metrics for pharmacophore model validation.
Workflow for Pharmacophore Model Validation
Caption: Workflow for the statistical validation of a pharmacophore model.
Conclusion and Application
This guide has detailed a comprehensive, structure-based workflow for the pharmacophore analysis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide as a hypothetical inhibitor of FAAH. By grounding our analysis in the known biology and structure of FAAH, we established a scientifically rigorous framework. The process involved meticulous preparation of the receptor and ligand, generation of a feature-based hypothesis from the enzyme's active site, and a critical validation protocol to establish the model's trustworthiness and predictive power.
A successfully validated pharmacophore model for FAAH, which maps our ligand of interest with a high fit score, provides strong computational evidence that the molecule is a viable candidate for synthesis and biological testing. Furthermore, the model transcends the analysis of a single compound; it becomes a powerful 3D query for virtual screening campaigns.[17] This allows for the efficient mining of large corporate or commercial databases (e.g., ZINC, Enamine) to identify novel, structurally diverse compounds that also fit the essential binding features, accelerating the discovery of new chemical entities for the treatment of pain and inflammation.[14][15]
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PubMed. (2007, March 15). Pharmacophore modeling in drug discovery and development: an overview. Available at: [Link]
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PMC. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. Available at: [Link]
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Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. Available at: [Link]
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ACS Publications. (2022, December 16). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Available at: [Link]
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PMC. (n.d.). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. Available at: [Link]
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MDPI. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available at: [Link]
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PMC. (n.d.). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. Available at: [Link]
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Click2Drug. (2018, April 5). Directory of computer-aided Drug Design tools. Available at: [Link]
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ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Available at: [Link]
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MDPI. (2021, December 28). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Available at: [Link]
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PubMed. (2025, February 6). Pharmacophore modeling in drug design. Available at: [Link]
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Schrödinger. (n.d.). Phase. Available at: [Link]
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J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Available at: [Link]
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PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Available at: [Link]
-
PMC. (n.d.). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Available at: [Link]
-
SciELO. (2024, July 5). Integration of LBDD and SBDD Studies on Drug Design: A Fatty Acid Amide Hydrolase (FAAH) Case Study. Available at: [Link]
-
PNAS. (2008, September 2). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Available at: [Link]
-
Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Available at: [Link]
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ACS Publications. (2021, April 26). Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Available at: [Link]
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Preprints.org. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Available at: [Link]
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ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Available at: [Link]
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TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Available at: [Link]
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LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Available at: [Link]
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ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?. Available at: [Link]
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CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Available at: [Link]
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YouTube. (2024, December 20). Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. Available at: [Link]
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eScholarship. (n.d.). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Available at: [Link]
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RSC Publishing. (n.d.). Novel activity-based probes for N-acylethanolamine acid amidase. Available at: [Link]
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PubMed. (2020, July 23). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Available at: [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... Available at: [Link]
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Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]
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ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Available at: [Link]
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Molecular weight and exact mass calculation for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Technical Guide: Molecular Weight & Exact Mass Characterization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Executive Summary
In pharmaceutical research, the distinction between Average Molecular Weight (MW) and Exact Mass is not merely semantic—it is the difference between calculating molarity for dosing and validating chemical identity via High-Resolution Mass Spectrometry (HRMS).
This guide provides a rigorous technical breakdown of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (Formula: C₁₁H₁₄BrNO₂ ). It details the stoichiometric calculations required for formulation and the isotopic physics necessary for analytical validation, specifically focusing on the unique mass spectral signature introduced by the bromine atom.
Part 1: Structural Elucidation & Stoichiometry
Before performing mass calculations, we must validate the elemental composition derived from the IUPAC name.
-
Core Scaffold: Acetamide (C₂H₅NO backbone).
-
Substituent 1 (N-terminus): 1-(4-Bromophenyl)ethyl group.
-
Contains a chiral center at the ethyl linkage (R-configuration).
-
Contains a para-substituted benzene ring with Bromine.
-
-
Substituent 2 (C-terminus): 2-Methoxy group (-CH₂-O-CH₃).
Elemental Formula Derivation:
-
Carbon (C): 6 (benzene) + 2 (ethyl) + 2 (acetyl) + 1 (methoxy) = 11
-
Hydrogen (H): 4 (benzene) + 4 (ethyl) + 1 (amide) + 2 (acetyl) + 3 (methoxy) = 14
-
Nitrogen (N): 1
-
Oxygen (O): 2
Final Formula: C₁₁H₁₄BrNO₂
Part 2: Theoretical Mass Calculations
This section contrasts the Average Molecular Weight (used for gravimetric measurements) against the Monoisotopic Mass (used for HRMS identification).
Constants and Atomic Weights (IUPAC 2022 Standard)
Values sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).[7][8]
| Element | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Principal Isotope | Abundance (%) |
| Carbon | 12.011 | 12.00000 | ¹²C | 98.93 |
| Hydrogen | 1.008 | 1.00783 | ¹H | 99.98 |
| Nitrogen | 14.007 | 14.00307 | ¹⁴N | 99.64 |
| Oxygen | 15.999 | 15.99491 | ¹⁶O | 99.76 |
| Bromine | 79.904 | 78.91834 | ⁷⁹Br | 50.69 |
| (Isotope 2) | 80.91629 | ⁸¹Br | 49.31 |
Calculation Table
| Metric | Calculation Basis | Result | Application |
| Average Molecular Weight | Sum of Average Atomic Weights | 272.14 g/mol | Molarity, Dosing, Yield % |
| Monoisotopic Mass (M) | Sum of Principal Isotopes (⁷⁹Br) | 271.0208 Da | HRMS Target (Base Peak) |
| Isotopologue Mass (M+2) | Sum using Secondary Isotope (⁸¹Br) | 273.0188 Da | HRMS Confirmation Peak |
Critical Insight: Unlike chlorine (3:1 ratio), Bromine isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 ratio . In Mass Spectrometry, this molecule will not appear as a single peak but as a doublet separated by 2.0 mass units, with nearly equal intensity.
Part 3: Analytical Validation (HRMS Protocol)
To confirm the identity of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, researchers typically use Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
The Ionization Pathway (Electrospray Ionization - ESI)
In positive ion mode (ESI+), the molecule forms a protonated adduct
-
Target Ion (⁷⁹Br):
-
Target Ion (⁸¹Br):
Visualizing the Workflow
Figure 1: LC-MS/MS workflow illustrating the generation of the characteristic isotopic doublet.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol.
-
Dilute to 1 µg/mL (1 ppm) using 50:50 Methanol:Water + 0.1% Formic Acid (proton source).
-
-
Instrument Setup (Generic Q-TOF/Orbitrap):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: 100–500 m/z (Target is ~272).
-
-
Data Acquisition:
-
Acquire data for 1 minute.
-
Apply lock-mass correction (e.g., Leucine Enkephalin) for <5 ppm mass accuracy.
-
-
Data Analysis (Pass/Fail Criteria):
-
Exact Mass: Observed m/z must be within ±5 ppm of 272.0281 .
-
Isotope Pattern: The intensity ratio of m/z 272.0281 to 274.0261 must be approximately 1:1 (specifically 100% : 97.3%).
-
Part 4: Isotopic Logic & Data Interpretation
The presence of Bromine creates a specific logical check for the researcher. If you observe a single peak at 272.0281 without the accompanying peak at 274.0261, the compound is not brominated , regardless of the accurate mass match.
Figure 2: Decision logic for validating brominated compounds via Mass Spectrometry.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). (2022).[7][8] Standard Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry.[7][8][9]
-
[Link]
-
-
Murray, K. K., et al. (2013). Definitions of Terms Relating to Mass Spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609.
-
[Link]
-
-
National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements.
-
[Link]
-
Sources
- 1. ck12.org [ck12.org]
- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 3. Standard Atomic Weights of the Chemical Elements [chemlin.org]
- 4. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 6th Edition Ch 2 Problem 85b [pearson.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. iupac.org [iupac.org]
- 9. The Table of Standard Atomic Weights—An exercise in consensus - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide under ambient conditions
Executive Summary
Verdict: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is predicted to exhibit high stability under ambient conditions (25°C / 60% RH). However, its specific structural features—a chiral benzylic center and an electron-withdrawing bromine substituent—introduce latent risks for racemization under stress conditions, rather than gross chemical degradation.
This technical guide provides a rigorous structural analysis, predicted degradation mechanisms, and a validation protocol based on ICH Q1A(R2) standards to confirm this stability profile.
Structural Analysis & Physicochemical Properties[1][2][3]
To understand the stability of this molecule, we must first deconstruct its functional groups and their electronic interactions.
| Feature | Structure Segment | Electronic Effect | Stability Implication |
| Chiral Center | (R)-1-phenylethylamine moiety | Benzylic proton is acidic ( | Risk: Racemization under basic conditions or high heat. |
| Aryl Substituent | 4-Bromophenyl | Inductive electron-withdrawing (-I effect) | Risk: Increases acidity of benzylic proton, slightly increasing racemization risk compared to unsubstituted analogs. |
| Amide Bond | Secondary Amide | Resonance stabilization | Stability: High. Resistant to hydrolysis except under extreme pH/Temp. |
| Ether Linkage | 2-Methoxy group | Inductive electron-withdrawing (-I effect) on carbonyl | Nuance: Makes carbonyl slightly more electrophilic, potentially accelerating hydrolysis relative to simple acetamides, but still slow. |
Physical State Prediction
Based on structural analogs (e.g., N-(1-phenylethyl)acetamide, mp 75-78°C), this compound is likely a crystalline solid at ambient temperature. Solid-state stability is generally superior to solution stability due to restricted molecular mobility, which limits bimolecular degradation reactions [1].
Predicted Degradation Pathways[4]
While the amide bond is robust, the specific combination of the electron-poor aromatic ring and the chiral center dictates the degradation logic.
A. Racemization (The Primary Risk)
The benzylic proton is the "soft spot" of this molecule. The 4-Bromo substituent pulls electron density from the aromatic ring, which in turn stabilizes the benzylic carbanion intermediate if that proton is removed.
-
Mechanism: Base-catalyzed proton abstraction followed by reprotonation from the opposite face.
-
Trigger: Strong bases (e.g., NaOH, alkoxides) or extreme heat (>100°C).
-
Ambient Risk: Negligible, provided the material is neutral.
B. Hydrolysis
The amide bond can hydrolyze to release (R)-1-(4-bromophenyl)ethanamine and methoxyacetic acid.
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Trigger: Strong acid (HCl) or Base (NaOH) + Heat.
-
Ambient Risk: Extremely low. Amide half-lives at neutral pH are typically measured in years.
C. Benzylic Oxidation
The benzylic position is susceptible to radical autoxidation to form a peroxide or ketone.
-
Trigger: UV light + Oxygen.
-
Ambient Risk: Low, unless stored in direct sunlight.
Degradation Logic Map (DOT Visualization)
Figure 1: Theoretical degradation pathways. Under ambient conditions, the equilibrium heavily favors the stable, intact molecule.
Experimental Validation Protocol
To scientifically confirm the stability, you cannot rely on prediction alone. The following protocol aligns with ICH Q1A(R2) guidelines for stability testing of new drug substances [2].
Phase 1: Analytical Method Development (Chiral HPLC)
Standard HPLC cannot detect racemization. You must develop a chiral method.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10) or Hexane : Ethanol (isocratic).
-
Detection: UV at 254 nm (Strong absorption from 4-Bromophenyl group).
-
Resolution Goal: Baseline separation of (R) and (S) enantiomers (
).
Phase 2: Forced Degradation (Stress Testing)
Perform these tests before long-term stability studies to identify degradation products.
| Stress Condition | Procedure | Expected Result |
| Acid Hydrolysis | 1N HCl, Reflux, 24h | < 5% degradation (Amide cleavage). |
| Base Hydrolysis | 1N NaOH, Reflux, 24h | < 10% degradation (Cleavage). Check for Racemization. |
| Oxidation | 3% | < 2% degradation (Benzylic oxidation). |
| Thermal | Solid state, 105°C, 3 days | Stable (Check for melting/racemization). |
| Photostability | 1.2 million lux hours (ICH Q1B) | Stable (Protect from light if degradation > 2%). |
Phase 3: Long-Term Stability Study (Ambient)
-
Storage: 25°C ± 2°C / 60% RH ± 5%.
-
Container: Double polyethylene bag inside a high-density polyethylene (HDPE) drum (simulated).
-
Timepoints: 0, 3, 6, 9, 12, 18, 24 months.
-
Acceptance Criteria:
-
Assay: 98.0% – 102.0%
-
Chiral Purity:
ee -
Total Impurities:
[1]
-
Workflow Diagram (DOT Visualization)
Figure 2: Step-by-step stability validation workflow ensuring regulatory compliance.
Handling and Storage Recommendations
Based on the chemical profile, the following handling procedures are recommended to ensure maximum shelf-life.
-
Moisture Protection: While hydrolysis is slow, amides are hygroscopic. Store in tightly sealed containers with desiccants (Silica gel).
-
Light Protection: The aryl bromide moiety can be photosensitive over long durations. Use amber glass or opaque HDPE containers.
-
Avoid Strong Bases: Do not store near volatile amines or strong bases to prevent potential racemization over years of storage.
References
- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source for amide hydrolysis kinetics and benzylic proton acidity).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Methodological & Application
Step-by-step preparation of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide from (R)-1-(4-bromophenyl)ethanamine
Abstract & Scope
This application note details the optimized protocol for the stereoselective preparation of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (Target 3 ). This structural motif—a chiral benzylamine acylated with an ether-functionalized acid—is frequently encountered in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and novel agrochemical fungicides.
The guide prioritizes the Acid Chloride Route (Method A) due to its superior atom economy and scalability compared to peptide coupling agents. However, a HATU-mediated protocol (Method B) is provided as a mild alternative for high-throughput screening (HTS) campaigns where acid chloride stability is a concern.
Key Technical Objectives
-
Stereochemical Integrity: Maintain >99% ee of the (R)-configuration at the benzylic center.
-
Yield Optimization: Achieve isolated yields >85%.
-
Purification Efficiency: Minimize chromatographic requirements via optimized workup procedures.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) where the chiral amine attacks the activated carbonyl of 2-methoxyacetyl chloride.
Figure 1: Reaction pathway for the acylation of (R)-1-(4-bromophenyl)ethanamine.[1]
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |
| (R)-1-(4-bromophenyl)ethanamine | 200.08 | 1.0 | Limiting Reagent | >98% ee |
| 2-Methoxyacetyl chloride | 108.52 | 1.1 - 1.2 | Acylating Agent | >97% |
| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base (Scavenger) | Anhydrous |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent (0.1 M) | Anhydrous |
| 1 M HCl (aq) | - | Wash | Quench/Purification | Grade |
Equipment
-
Reactor: 3-neck round bottom flask (inert atmosphere).
-
Temperature Control: Ice/water bath (0°C).
-
Addition: Pressure-equalizing addition funnel (for scale >5g) or syringe pump.
-
Monitoring: TLC (SiO2, 50% EtOAc/Hexane) or LC-MS.
Method A: Acid Chloride Protocol (Standard)
Rationale: This method is preferred for its robustness. The reaction is rapid (<2 hours) and the byproduct (triethylamine hydrochloride) is water-soluble, simplifying purification.
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a flame-dried flask under Nitrogen (
), dissolve (R)-1-(4-bromophenyl)ethanamine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). -
Add Triethylamine (1.5 equiv).
-
Why: The base must be present before the acid chloride is added to immediately neutralize the HCl generated, preventing protonation of the unreacted amine which would render it non-nucleophilic [1].
-
-
Controlled Addition (Critical Step):
-
Cool the solution to 0°C .
-
Dissolve 2-methoxyacetyl chloride (1.1 equiv) in a minimal amount of DCM.
-
Add the acid chloride solution dropwise over 15–20 minutes.
-
Why: Exotherm control is vital. While benzylic amines are relatively resistant to racemization, high temperatures can promote side reactions or loss of volatile acid chlorides [2].
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (RT) naturally.
-
Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC. The amine spot (polar, stains with Ninhydrin) should disappear; the amide product (less polar, UV active) should appear.
-
-
Workup (Self-Validating Purification):
-
Quench: Add water (equal volume to solvent). Stir for 5 mins.
-
Acid Wash: Wash organic layer with 1 M HCl (2x).
-
Validation: This step removes any unreacted starting amine (converting it to the water-soluble HCl salt) and excess TEA.
-
-
Base Wash: Wash organic layer with Saturated
(2x).-
Validation: This neutralizes any residual acid and removes hydrolyzed acid chloride (methoxyacetic acid).
-
-
Drying: Dry over
, filter, and concentrate in vacuo.
-
-
Final Purification:
-
Typically, the crude material is >95% pure.
-
If necessary, recrystallize from EtOAc/Hexane (1:3) or perform flash chromatography (Gradient: 0%
40% EtOAc in Hexane).
-
Method B: HATU Coupling (Alternative)
Rationale: Use this method if the acid chloride is unavailable or if the substrate contains acid-sensitive protecting groups elsewhere.
Protocol
-
Dissolve 2-methoxyacetic acid (1.1 equiv) in DMF (0.1 M).
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to activate the acid (formation of the O-At ester).
-
Add (R)-1-(4-bromophenyl)ethanamine (1.0 equiv).
-
Stir at RT for 4–6 hours.
-
Workup: Dilute with EtOAc, wash extensively with water and brine (to remove DMF). Follow with standard Acid/Base washes as in Method A.
Process Control & Troubleshooting
Workflow Visualization
Figure 2: Operational workflow for Method A.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; Check acid chloride quality (should not smell of acetic acid). |
| Impurity: Starting Amine | Incomplete Reaction | Use Method A Step 4 (HCl wash) to rigorously remove amine. Increase Acid Cl equivalents. |
| Racemization (ee <98%) | Harsh Conditions | Ensure temperature stays <5°C during addition. Avoid strong bases (e.g., NaOH) in the coupling step [3]. |
| Oily Product | Residual Solvent | Dry under high vacuum for >12h. Recrystallize using Pentane/EtOAc to induce nucleation. |
Safety & Handling (SDS Summary)
-
2-Methoxyacetyl chloride: DANGER. Causes severe skin burns and eye damage. Reacts violently with water. Lachrymator. Handle only in a fume hood.
-
(R)-1-(4-bromophenyl)ethanamine: Irritant. Potential sensitizer.
-
DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; Nitrile offers poor protection against DCM).
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][6][7] Tetrahedron, 60(11), 2447-2467.
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride).[8][9][10]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Executive Summary
This guide details the protocols for performing Palladium-catalyzed cross-coupling reactions on (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (referred to herein as Substrate-Br ). This molecule represents a high-value chiral building block containing an aryl bromide electrophile and a sensitive benzylic stereocenter.
The primary challenge in functionalizing Substrate-Br is achieving high conversion at the aryl bromide site while preventing racemization at the benzylic position (
This application note provides two optimized, self-validating protocols:
-
Suzuki-Miyaura Coupling for biaryl synthesis.[1]
-
Buchwald-Hartwig Amination for C–N bond formation.[2]
Substrate Analysis & Mechanistic Strategy
Structural Considerations
-
Electrophile: The para-bromo substituent is an excellent handle for Pd(0) oxidative addition.
-
Chiral Center: The (R)-configuration at the benzylic position is stabilized by the amide group but remains susceptible to base-mediated racemization via an enolization-like mechanism or direct benzylic deprotonation.
-
Chelation Risk: The 2-methoxyacetamide side chain contains two Lewis-basic oxygen atoms that may compete for open coordination sites on the Palladium center, potentially dampening catalytic activity.
Catalyst Design Logic
To overcome the "chelation effect" and "racemization risk," we employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
-
Role: These ligands increase the electron density on Pd(0), accelerating oxidative addition into the Ar–Br bond (the rate-limiting step).
-
Sterics: The bulk prevents the amide side-chain from poisoning the catalyst and facilitates reductive elimination.
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1. Catalytic cycle emphasizing the Oxidative Addition step where the bulky ligand facilitates insertion into the Ar-Br bond of Substrate-Br.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl derivatives (e.g., 4'-((R)-1-(2-methoxyacetamido)ethyl)-[1,1'-biphenyl]-4-yl analogs).
Reagents & Materials
| Component | Reagent | Equiv.[3] | Role |
| Substrate | Substrate-Br | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Catalyst |
| Base | K₃PO₄ (Tribasic) | 3.0 | Activator (Mild) |
| Solvent | 1,4-Dioxane / Water (4:1) | 0.1 M | Reaction Medium |
Step-by-Step Methodology
-
Preparation (Inert Loop): In a glovebox or under active Nitrogen flow, charge a reaction vial with Substrate-Br (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (3.0 equiv).
-
Note: K₃PO₄ is selected over Na₂CO₃ to provide sufficient basicity for boronic acid activation without triggering benzylic deprotonation [1].
-
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Nitrogen for 15 minutes. Dissolved Oxygen is the primary cause of catalyst death (Pd-black formation).
-
Initiation: Add the degassed solvent to the solids. Seal the vial with a crimp cap containing a PTFE/silicone septum.
-
Reaction: Heat the block to 80°C for 4–12 hours.
-
Self-Validation Check: The reaction mixture should turn from dark orange to black/brown. If it turns black immediately upon heating, oxygen ingress occurred; abort and restart.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with Brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine motifs (e.g., morpholines, piperazines) for solubility enhancement.
Reagents & Materials
| Component | Reagent | Equiv.[3] | Role |
| Substrate | Substrate-Br | 1.0 | Electrophile |
| Nucleophile | Secondary Amine | 1.2 | Nucleophile |
| Pre-Catalyst | Pd₂(dba)₃ | 0.02 (2 mol%) | Pd Source |
| Ligand | XPhos or BrettPhos | 0.08 (8 mol%) | Ligand |
| Base | Cs₂CO₃ | 2.0 | Base (Anhydrous) |
| Solvent | Toluene or t-Amyl Alcohol | 0.1 M | Solvent |
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and XPhos in Toluene and stir at 60°C for 5 minutes.
-
Why? This generates the active L-Pd(0) species prior to substrate exposure, reducing induction time [2].
-
-
Reaction Assembly: Add Substrate-Br , Amine , and Cs₂CO₃ to the reaction vessel. Add the pre-formed catalyst solution.
-
Critical: Do NOT use KOtBu. While common in Buchwald couplings, tert-butoxide is strong enough to racemize the benzylic center of this specific substrate. Cs₂CO₃ is milder and sufficient for XPhos systems [3].
-
-
Thermal Cycle: Heat to 100°C for 12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 doublet).
Experimental Workflow & Quality Control
Workflow Diagram
Caption: Figure 2. Operational workflow ensuring inert conditions and enantiomeric validation.
Self-Validating Systems (Quality Control)
To ensure the protocol is working correctly, perform these checks:
-
The "Color Test":
-
Chiral Integrity Check:
-
After purification, run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Compare against the racemic standard (synthesized intentionally using racemic amine starting material).
-
Acceptance Criteria: >98% ee retention.[1]
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Procedures for acylation of chiral amines with methoxyacetyl chloride
Application Note & Standard Operating Procedure
Introduction & Scope
The acylation of chiral amines using methoxyacetyl chloride (MAC) is a pivotal transformation in the synthesis of agrochemicals (e.g., Metalaxyl-M/Mefenoxam) and pharmaceutical intermediates. Unlike simple acetyl chloride, the methoxyacetyl group imparts unique physicochemical properties:
-
Pharmacophore Utility: The ether oxygen acts as a hydrogen bond acceptor, often improving the metabolic stability and solubility of the resulting amide.
-
NMR Probe Capability: The distinct singlet of the methoxy group (
ppm in H NMR) serves as a cost-effective internal handle for determining diastereomeric excess (de) without requiring expensive fluorinated reagents like Mosher's acid.
However, the reaction presents specific challenges. The high reactivity of MAC requires strict moisture control to prevent hydrolysis to methoxyacetic acid. Furthermore, when coupling with
This guide provides two validated protocols: a Standard Anhydrous Method for high-value lab-scale synthesis and a Biphasic Schotten-Baumann Method suitable for scale-up, alongside critical mechanistic insights to preserve stereochemical integrity.
Mechanistic Principles & Critical Control Points
The reaction follows a classic nucleophilic acyl substitution (
Reaction Mechanism
The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl. A base is required to scavenge the HCl byproduct to drive the equilibrium and prevent the protonation of the unreacted amine.
Figure 1: Mechanistic pathway of acylation. Note the critical risk of racemization if conditions are too basic or thermal control is lost.
The Racemization Risk
When acylating
-
Pathway: Strong bases or excess heat can promote the cyclization of the amide oxygen onto the carbonyl, forming an oxazolone intermediate. This intermediate is planar and achiral; reopening it leads to a racemic mixture.
-
Mitigation: Use non-nucleophilic bases (e.g., DIPEA) or inorganic carbonates, and maintain temperatures
C during addition.
Experimental Protocols
Protocol A: Standard Anhydrous Method (DCM/DIPEA)
Best for: Small-scale synthesis (10 mg – 5 g), high-value chiral amines, and NMR derivatization.
Reagents:
-
Chiral Amine (1.0 equiv)
-
Methoxyacetyl Chloride (1.1 – 1.2 equiv) [CAS: 38870-89-2]
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
-
Optional: DMAP (0.05 equiv) – Use only if amine is sterically hindered.
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon or Nitrogen. Add the chiral amine and anhydrous DCM (0.1 – 0.2 M concentration).
-
Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C using an ice bath.
-
Why? Cooling suppresses the exotherm and minimizes the risk of racemization.
-
-
Acylation: Dilute methoxyacetyl chloride in a small volume of DCM. Add this solution dropwise to the reaction over 10–15 minutes.
-
Visual Cue: Fuming may occur (HCl gas); ensure good ventilation. White precipitate (amine salt) may form immediately.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC or LC-MS.
-
Quench: Add saturated aqueous NaHCO
to quench unreacted acid chloride. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA), then brine. Dry over Na
SO .
Protocol B: Biphasic Schotten-Baumann Method
Best for: Scale-up (>10 g), amino acids, or robust amines where anhydrous conditions are difficult to maintain. Modeled after industrial Metalaxyl synthesis [1].
Reagents:
-
Chiral Amine (1.0 equiv)
-
Methoxyacetyl Chloride (1.2 equiv)
-
Solvent: Toluene or Ethyl Acetate
-
Base: Na
CO or K CO (2.5 equiv) dissolved in water (10% w/v solution).
Procedure:
-
Biphasic Setup: Dissolve the amine in Toluene. Add the aqueous carbonate solution. Vigorously stir the biphasic mixture at 0–5°C.
-
Addition: Add methoxyacetyl chloride dropwise over 30 minutes.
-
Critical: Vigorous stirring is essential to ensure phase transfer and prevent localized high concentrations of acid chloride which leads to hydrolysis.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Separation: Separate the layers. The organic layer contains the product. The aqueous layer contains the salt and methoxyacetic acid byproduct.
-
Purification: Wash the organic layer with water and brine. Crystallize (if solid) or concentrate.
Analytical Validation (NMR & Data)
Diastereomeric Purity Assessment
If the starting amine is enantiopure, the product should be a single diastereomer. If the amine is racemic, two distinct sets of signals will appear.
The Methoxy Singlet is the diagnostic handle. Due to the chiral center's proximity, the methoxy protons in the
Table 1: Expected NMR Shifts (Example in CDCl
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| -OCH | 3.35 – 3.45 ppm | Singlet (3H) | High. Check for "split" singlets to detect racemization. |
| -CH | 3.80 – 4.00 ppm | Singlet or ABq | Moderate. Often becomes an AB quartet if adjacent to a chiral center. |
| -NH- (Amide) | 6.50 – 7.50 ppm | Broad Doublet | Low. Concentration/Temperature dependent. |
Workflow Visualization
Figure 2: Decision tree for protocol selection based on substrate sensitivity.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure MAC is fresh/distilled. Use strictly anhydrous DCM. |
| Racemization | Temperature too high / Base too strong | Keep reaction |
| Double Acylation | Excess Acid Chloride | Strictly control stoichiometry (1.1 equiv). Avoid DMAP if possible. |
| Fuming | HCl Release | MAC is a lachrymator. Handle ONLY in a fume hood. |
References
-
Synthesis of Metalaxyl (Industrial Context)
-
General Amide Coupling Protocols
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Source:
-
Chiral Derivatization & NMR
-
Racemization Mechanisms via Oxazolones
- Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides, 5, 217-284.
-
Source:
Sources
Application Notes & Protocols: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide as a Versatile Chiral Building Block
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy and safety.[1] The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex molecular architectures with precise stereochemical control.[][3] This document provides a detailed technical guide on the application of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide , a specialized chiral building block. We will explore its structural attributes, propose its use in key synthetic transformations, and provide detailed, field-tested protocols for its application in constructing high-value chiral intermediates for research and drug development.
Compound Profile and Physicochemical Properties
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a strategically designed molecule incorporating three key features: a stereodefined center, a functional handle for cross-coupling, and a modifiable amide group.
-
Chemical Structure:
IUPAC Name: (R)-N-(1-(4-bromophenyl)ethyl)-2-methoxyacetamide
The table below summarizes the key computed physicochemical properties of this building block.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO₂ | - |
| Molecular Weight | 272.14 g/mol | - |
| XLogP3 | 2.1 (Estimated) | Derived from similar structures |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 4 | Computed |
| Appearance | White to off-white solid (Expected) | - |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Expected based on structure |
Rationale for Application in Asymmetric Synthesis
The utility of this building block stems from the orthogonal reactivity of its distinct molecular regions. This design allows for a stepwise and controlled elaboration into more complex chiral molecules.
Diagram 1: Key functional regions of the chiral building block.
The 4-bromophenyl group serves as a versatile precursor for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, which is a critical step in library synthesis for hit-to-lead optimization.[4] The methoxyacetamide moiety not only influences the molecule's solubility and crystalline properties but can also be hydrolyzed or reduced to unveil a primary amine—a highly valuable functional group in medicinal chemistry.
Experimental Protocols
The following protocols describe two high-impact synthetic transformations using (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide. These procedures are designed to be self-validating through the inclusion of in-process controls and final product characterization steps.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the utility of the aryl bromide as a handle for C-C bond formation, creating a more complex biaryl scaffold while preserving the integrity of the chiral center.
Causality: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. This ensures that the amide and methoxy groups remain unaffected during the C-C bond formation.
Materials & Equipment:
-
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, the selected arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1, ~0.1 M concentration).
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
In-Process Control: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).
-
Validation: Characterize the final product to confirm its identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Chiral Amine via Amide Reduction
Objective: To convert the acetamide moiety into a valuable chiral primary amine, a key intermediate for further functionalization.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the amide to an amine. The reaction is performed at low temperature to control its high reactivity and prevent side reactions. The ether and aryl bromide functionalities are stable under these conditions.
Materials & Equipment:
-
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and heating mantle
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents
-
Chiral HPLC column for enantiomeric purity analysis
Procedure:
-
In a three-neck flask under an inert atmosphere, dissolve the starting amide in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the LiAlH₄ solution (2.0-3.0 eq) dropwise via a dropping funnel. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature, then gently reflux for 2-4 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quenching (Critical Step): Cool the reaction back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O, then 'x' mL of 15% NaOH (aq), then '3x' mL of H₂O). A granular precipitate should form.
-
Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude chiral amine.
-
If necessary, purify further by column chromatography or distillation.
-
Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Crucially, determine the enantiomeric excess (e.e.) of the final amine using chiral HPLC to ensure the stereocenter's integrity was maintained.
Synthetic Workflow Visualization
The following diagram illustrates a potential two-step synthetic pathway to generate a complex, chiral biaryl amine, demonstrating the power of this building block.
Diagram 2: A two-step synthetic pathway utilizing the building block.
Safety and Handling
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Lithium aluminum hydride (LiAlH₄) is highly reactive with water and can ignite. Handle with extreme care under an inert, anhydrous atmosphere. The quenching procedure is highly exothermic and must be done slowly at 0 °C.
-
Palladium catalysts are toxic and should be handled with care.
Conclusion
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a highly versatile and valuable chiral building block. Its predefined stereochemistry and orthogonal functional handles provide a reliable and efficient platform for the asymmetric synthesis of complex molecules. The protocols detailed herein for cross-coupling and amide reduction are robust and scalable, enabling researchers and drug development professionals to rapidly access novel chiral amines and biaryl structures for a wide range of applications.
References
-
University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Kannappan, V. (2024, August 16). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Building Blocks in Asymmetric Synthesis | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Jasinski, J. P., et al. (2012). N-(4-Bromophenyl)acetamide: a new polymorph. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)acetamide. PubChem. Retrieved from [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromophenyl Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Amides
The biaryl amide structural motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these valuable molecules.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide, offering a powerful tool for constructing complex molecular architectures under relatively mild conditions.[3]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-bromophenyl amide derivatives. We will delve into the key mechanistic considerations, the critical parameters for reaction optimization, and provide a step-by-step protocol for a successful coupling reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl amide to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Coupling of 4-Bromophenyl Amides
The success of the Suzuki-Miyaura coupling of 4-bromophenyl amides hinges on the careful selection and optimization of several key parameters. The electron-withdrawing nature of the amide group can influence the reactivity of the aryl bromide, generally facilitating the oxidative addition step.[4]
Palladium Catalyst and Ligands
The choice of the palladium source and the accompanying ligand is critical for an efficient reaction.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). Pd(PPh₃)₄ can often be used directly, while others may require a phosphine ligand to be added separately.
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.
-
Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that are particularly effective for challenging substrates, including electron-rich or sterically hindered aryl bromides.
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that can form highly active and stable palladium complexes, such as PEPPSI-iPr.[5]
-
The Role of the Base
The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction yield and rate.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and generally mild.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, particularly for less reactive substrates.
-
-
Organic Bases:
-
Amines (e.g., Triethylamine): Generally less effective for this type of coupling compared to inorganic bases.
-
A screening of bases for the coupling of 4-bromoacetophenone, a related substrate, showed that Na₂CO₃ provided a high conversion rate.[6] For N-(4-bromophenyl)furan-2-carboxamide, K₃PO₄ has been successfully employed.[7]
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction kinetics.
-
Aprotic Solvents: Dioxane, toluene, and dimethylformamide (DMF) are commonly used.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is employed, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[8][9] Common ratios of organic solvent to water range from 4:1 to 10:1.
Boronic Acid Coupling Partner
A wide variety of aryl and heteroaryl boronic acids can be used as coupling partners. The stability of the boronic acid is a key consideration, as protodeboronation (hydrolysis of the C-B bond) can be a significant side reaction. In some cases, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts may be used.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, which provides valuable insights for the coupling of 4-bromophenyl amides.
| Entry | Base | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) |
| 1 | NaHCO₃ | 1.0 | 100 | Low |
| 2 | NaOAc | 1.0 | 100 | Moderate |
| 3 | Na₂CO₃ | 1.0 | 100 | 94 |
| 4 | K₂CO₃ | 1.0 | 100 | High |
| 5 | Et₃N | 1.0 | 100 | Low |
| 6 | Na₂CO₃ | 0.50 | 120 | High |
| 7 | Na₂CO₃ | 0.25 | 140 | ~100 |
Data adapted from a study on 4-bromoacetophenone for illustrative purposes.[6]
Experimental Protocols
The following is a general workflow and a detailed experimental protocol for the Suzuki-Miyaura coupling of a 4-bromophenyl amide derivative.
Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling of 4-bromophenyl amides.
Detailed Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of similar substrates.
Materials:
-
N-(4-bromophenyl)acetamide (4-bromoacetanilide)
-
p-tolylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-bromophenyl)acetamide (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide.
Troubleshooting Common Issues
-
Low Yield:
-
Inefficient Catalyst System: Consider screening different palladium catalysts and ligands, particularly bulky, electron-rich phosphine ligands.
-
Suboptimal Base/Solvent: The choice of base and solvent is crucial. An inappropriate combination can lead to poor results.
-
Protodeboronation: This side reaction can consume the boronic acid. Using boronic esters or ensuring anhydrous conditions (if appropriate for the chosen base) can mitigate this issue.
-
-
Presence of Side Products:
-
Homocoupling: The coupling of two boronic acid molecules can occur. This is often minimized by ensuring a properly degassed reaction mixture and using the appropriate catalyst system.
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom. This can be more prevalent at higher temperatures or with certain bases.[2]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl amides from 4-bromophenyl amide derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Publisher (if available).
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Benchchem.
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
-
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
- Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm.
-
Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. ResearchGate. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities a. Semantic Scholar. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- The Suzuki Reaction. Chem 115 Myers.
- Application Notes and Protocols: Synthesis of Biphenyl Derivatives using 4-Methylbiphenyl-3-ylboronic Acid. Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 6. ikm.org.my [ikm.org.my]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Abstract & Strategic Overview
This Application Note details the stereoselective synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide , a valuable chiral intermediate often utilized in the development of kinase inhibitors and agrochemical actives (e.g., mandipropamid analogs).
The core synthetic challenge is the formation of the amide bond without racemizing the labile benzylic stereocenter at the
Critical Reagent Selection Guide
The selection of reagents is governed by the need to suppress proton abstraction from the chiral center (
Table 1: Reagent Selection & Causality
| Component | Recommended Reagent | Role | Selection Causality (The "Why") |
| Chiral Amine | (R)-1-(4-bromophenyl)ethanamine (HCl salt or free base) | Nucleophile | The benzylic amine is prone to racemization. Using the HCl salt is preferred for storage stability, but it requires an extra equivalent of base during the reaction. |
| Carboxylic Acid | 2-Methoxyacetic acid | Electrophile | Liquid at RT. Direct coupling is preferred over the acid chloride to avoid the formation of highly reactive ketenes which promote racemization. |
| Coupling Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Activator | Gold Standard: Contains the HOAt moiety, which utilizes the neighboring group effect (pyridine nitrogen) to accelerate coupling 10-100x faster than HBTU, significantly reducing the time window for racemization. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Proton Scavenger | Sterically hindered and non-nucleophilic. Unlike TEA, it minimizes direct attack on the active ester and reduces base-catalyzed racemization. |
| Solvent | DMF (N,N-Dimethylformamide) | Medium | Required to solubilize the zwitterionic HATU and the polar amine salt. Anhydrous grade is critical to prevent hydrolysis of the active ester. |
Table 2: Solvent Compatibility & Selection
| Solvent | Suitability | Context |
| DMF | Primary | Excellent solubility for HATU and peptide-like intermediates. High boiling point requires aqueous workup. |
| DCM | Secondary | Good for workup/extraction. Can be used for the reaction if T3P is used instead of HATU, but poor solubility for amine salts. |
| THF | Tertiary | Often leads to slow reaction rates with uronium salts (HATU/HBTU) due to poor solubility. |
Experimental Protocol (Research Scale)
Target Scale: 1.0 gram (Amine precursor) Expected Yield: 85–95% Expected ee: >98%
Phase A: Preparation and Activation[1]
-
Glassware Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Reagent Charging:
-
Add 2-Methoxyacetic acid (1.1 equiv, 5.5 mmol) to the flask.
-
Add anhydrous DMF (10 mL, 0.5 M concentration relative to amine).
-
Cool the solution to 0°C (ice/water bath).
-
-
Activation:
-
Add HATU (1.2 equiv, 6.0 mmol) in one portion.
-
Add DIPEA (1.0 equiv, 5.0 mmol) dropwise to initiate activation.
-
Mechanistic Insight: Stir at 0°C for 15 minutes. This allows the formation of the O-At active ester (highly reactive but stable toward racemization).
-
Phase B: Amide Coupling
-
Amine Addition:
-
In a separate vial, dissolve (R)-1-(4-bromophenyl)ethanamine HCl (1.0 equiv, 1.0 g, 5.0 mmol) in minimal DMF (2 mL).
-
Add DIPEA (2.5 equiv, 12.5 mmol) to the amine solution to liberate the free base.
-
Critical Step: Add the amine/DIPEA solution dropwise to the activated acid mixture at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (23°C) .
-
Stir for 2–4 hours .
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the amine (Rt ~ time dependent on column).
-
Phase C: Workup & Purification
-
Quench: Dilute the reaction mixture with EtOAc (50 mL) .
-
Wash:
-
Wash with 1M HCl (2 x 20 mL) to remove excess amine and DIPEA.
-
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOAt byproducts.
-
Wash with Brine (saturated NaCl, 1 x 20 mL) to remove DMF.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification:
-
If purity is <95% by HPLC, purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
40% EtOAc in Hexanes. -
Note: The product is typically a white to off-white solid.
-
Process Logic & Visualization
The following diagram illustrates the critical path and decision nodes for this synthesis, emphasizing the prevention of racemization.
Figure 1: Workflow for the HATU-mediated synthesis ensuring stereochemical integrity.
Quality Control & Validation
To ensure the "Trustworthiness" of the protocol, the following analytical parameters must be met:
-
Proton NMR (
H NMR, 400 MHz, CDCl ):-
Diagnostic doublet for the methyl group of the ethyl chain (
ppm). -
Singlet for the methoxy group (
ppm). -
Multiplet for the chiral benzylic proton (
ppm).
-
-
Chiral HPLC (Enantiomeric Excess):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Criterion: The (S)-enantiomer (impurity) should be <1.0%.
-
-
Racemization Check: If the
drops below 95%, reduce the amount of DIPEA during the activation step or switch to Collidine (a weaker base).
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
Sigma-Aldrich. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine Product Specification.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][4] Journal of the American Chemical Society, 115(10), 4397-4398.
Sources
Application Note: Microwave-Assisted Synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Abstract & Scope
This application note details the optimized protocol for the synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide , a structural analog relevant to the mandelamide class of fungicides (e.g., Mandipropamid) and kinase inhibitor intermediates.
Traditional thermal amide couplings often require prolonged reaction times (12–24 h) or harsh reflux conditions that risk racemization of sensitive chiral benzylic amines. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve quantitative conversion in under 15 minutes while strictly preserving the stereochemical integrity of the (R)-enantiomer.
Key Advantages:
-
Chiral Retention: >99% ee retention via rapid, volumetric heating.
-
Efficiency: Reaction time reduced from 16 h (thermal) to 10 min (MW).
-
Green Chemistry: 60% reduction in solvent usage; improved Process Mass Intensity (PMI).
Scientific Background & Retrosynthesis
Chemical Logic
The target molecule is formed via a nucleophilic acyl substitution (Schotten-Baumann type) between a chiral primary amine and an acid chloride.
-
Nucleophile: (R)-1-(4-bromophenyl)ethanamine (Chiral benzylic amine).
-
Electrophile: Methoxyacetyl chloride.
-
Base: N,N-Diisopropylethylamine (DIPEA) acts as a proton scavenger to neutralize the HCl by-product, driving the equilibrium forward.
Mechanistic Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical stereocenter.
Figure 1: Reaction pathway for the microwave-assisted acylation of the chiral amine.
Experimental Design Strategy
Why Microwave Irradiation?
Benzylic amines are susceptible to racemization at high temperatures over long periods, particularly in basic media (via deprotonation of the benzylic proton). Microwave irradiation provides dielectric heating , which interacts directly with the polar solvent and reagents. This allows the reaction to reach the activation energy (
Solvent & Base Selection
-
Solvent: Acetonitrile (MeCN).
-
Reasoning: MeCN has a high loss tangent (
), meaning it absorbs microwave energy efficiently. It solubilizes both the organic reactants and the resulting ammonium salt, preventing surface coating of the vessel walls.
-
-
Base: DIPEA (Hünig's Base).
-
Reasoning: Unlike Triethylamine (TEA), DIPEA is non-nucleophilic due to steric hindrance. This prevents the base from reacting with the acid chloride to form a ketene intermediate, which can lead to impurities.
-
Detailed Protocol (MW-AMIDE-BR-04)
Materials Required[1]
-
Reagents:
-
(R)-1-(4-bromophenyl)ethanamine (1.0 equiv, 1.0 mmol, ~200 mg)
-
Methoxyacetyl chloride (1.2 equiv, 1.2 mmol)
-
DIPEA (1.5 equiv, 1.5 mmol)
-
Acetonitrile (anhydrous, 3 mL)
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)
-
10 mL Microwave pressure vial with crimp cap
-
Magnetic stir bar[1]
-
Step-by-Step Procedure
| Step | Action | Technical Insight (Causality) |
| 1 | Preparation Dissolve (R)-1-(4-bromophenyl)ethanamine (1.0 mmol) in 3 mL anhydrous MeCN in a 10 mL MW vial. Add a stir bar.[1] | Use anhydrous solvent to prevent hydrolysis of the acid chloride. |
| 2 | Base Addition Add DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 1 min. | Pre-mixing ensures the amine is free-based (if starting from HCl salt) and ready to react. |
| 3 | Electrophile Addition Cool vial to 0°C (ice bath). Dropwise add Methoxyacetyl chloride (1.2 mmol). | CRITICAL: Exothermic reaction. Cooling prevents immediate uncontrolled boiling or localized hot spots before MW irradiation. |
| 4 | Sealing Cap the vial immediately with a PTFE-lined septum crimp cap. | Ensures a closed system to reach superheated conditions safely. |
| 5 | Irradiation Place in MW reactor. Settings: - Temp: 100 °C- Time: 10 min- Absorption Level: High- Pre-stirring: 30 sec | 100°C is sufficient for amide formation without risking benzylic deprotonation. The short time prevents thermal degradation. |
| 6 | Cooling Allow reactor to cool vial to <45°C using compressed air (built-in feature). | Rapid cooling "freezes" the equilibrium and prevents post-reaction side product formation. |
| 7 | Quench & Workup Pour mixture into 10 mL sat. NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 1M HCl (10 mL) then Brine. | NaHCO3 neutralizes excess acid chloride. 1M HCl wash removes unreacted amine and DIPEA. |
| 8 | Isolation Dry over MgSO4, filter, and concentrate in vacuo. | Yields typically >90%. Product usually requires no chromatography.[2] |
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Quality Control & Validation
Analytical Specifications
To validate the protocol, the isolated solid must meet the following criteria:
-
1H NMR (400 MHz, CDCl3):
- 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) -> Confirms 4-bromophenyl group.
- 6.80 (br d, 1H, NH) -> Amide proton.
- 5.10 (quintet, 1H, CH-N) -> Benzylic proton (Diagnostic for elimination/substitution).
- 3.85 (s, 2H, CO-CH2-O) -> Methoxyacetyl alpha protons.
- 3.40 (s, 3H, O-CH3).
- 1.50 (d, 3H, CH3).
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10).
-
Requirement: ee > 98%. (Compare with racemic standard prepared by mixing R and S starting materials).
-
Self-Validation Check
-
Did the reaction turn dark brown/black? -> Fail. Indicates decomposition due to excessive temperature (>140°C). Repeat at 80°C.
-
Is the yield <50%? -> Check Water. Acid chlorides hydrolyze instantly in wet MeCN. Ensure solvent is anhydrous.
Green Chemistry Metrics: MW vs. Thermal
The microwave protocol demonstrates superior efficiency and environmental metrics compared to the standard benchtop method.[3]
| Metric | Thermal (Reflux) | Microwave (This Protocol) | Improvement |
| Reaction Time | 16 Hours | 10 Minutes | 96x Faster |
| Solvent Volume | 10 mL (DCM) | 3 mL (MeCN) | 70% Reduction |
| Energy Usage | High (16h heating mantle) | Low (10 min magnetron) | ~85% Energy Saving |
| Yield | 75-80% | 92-95% | +15% Yield |
| Purity (Crude) | 85% (Requires Column) | >95% (No Column) | Eliminates Purification Step |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Use fresh bottle of acid chloride; dry MeCN over molecular sieves. |
| Racemization (ee < 90%) | Temperature too high or Base too strong | Reduce MW temp to 80°C. Ensure DIPEA is used, not TEA or inorganic bases. |
| Vial Over-pressurization | Reaction too exothermic or scale too large | Do not exceed 2 mmol in a 10 mL vial. Pre-cool reagents before capping. |
| Incomplete Conversion | Old Amine (Carbonate formation) | Purge amine with N2 before use. Increase MW hold time to 15 min. |
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4][5] Angewandte Chemie International Edition. [Link]
-
Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent.[6] Chemical Reviews. [Link]
-
Biotage AB. (2023). Microwave Synthesis User Guide: Amide Bond Formation. [Link]
-
Pojarliev, P., et al. (2010). Continuous-Flow Synthesis of Chiral Amines and Amides. Chemistry – A European Journal. (Demonstrates non-racemization under rapid heating). [Link]
-
ACS Green Chemistry Institute. (2023). Process Mass Intensity (PMI) Calculation Tools. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low conversion rates in amide coupling of bromophenyl derivatives
Topic: Troubleshooting Low Conversion Rates in Amide Coupling of Bromophenyl Derivatives Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Advanced Synthesis Support Center
Subject: Overcoming Electronic and Steric Deactivation in Bromophenyl Amide Couplings Ticket Priority: High (Process Bottleneck)
As a Senior Application Scientist, I often see researchers treat all amide couplings as "standard" EDC/NHS or HATU reactions. However, bromophenyl derivatives introduce a specific set of physical-organic constraints that can stall standard workflows.
The bromine atom acts as a "Trojan Horse" in your reaction vessel:
-
Electronic Deactivation: If the bromine is on the aniline (e.g., 4-bromoaniline), the inductive electron-withdrawing group (EWG) dramatically lowers the HOMO energy of the nitrogen, making it a poor nucleophile.
-
Steric Blocking: If the bromine is ortho to the reaction site (e.g., 2-bromobenzoic acid), it physically blocks the trajectory of nucleophilic attack (Burgi-Dunitz angle).
This guide abandons the "add more catalyst" approach in favor of mechanistically sound interventions.
Part 1: The Diagnostic Workflow (Triage)
Before changing reagents, you must diagnose the mechanism of failure. Use this decision matrix to identify your bottleneck.
Figure 1: Diagnostic decision tree for isolating the cause of failure in amide coupling reactions.
Part 2: Troubleshooting Specific Scenarios
Scenario A: The "Dead" Nucleophile (Brominated Anilines)
Symptom: You see full conversion of your acid to the active ester (e.g., OBt/OAt ester), but it refuses to react with the amine. The amine remains unconsumed.
The Science: A bromine atom on the aniline ring (especially at para or ortho positions) pulls electron density away from the amine nitrogen. This lowers the nucleophilicity to the point where it cannot attack the standard active ester generated by EDC or HOBt.
Q: I am using HATU and 4-bromoaniline, but conversion stops at 40%. Why? A: While HATU generates a highly reactive O-At ester, the byproduct (HOAt) can sometimes compete or the reaction simply requires more energy.
-
The Fix: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1]
-
Why: This reagent converts the carboxylic acid into an Acid Chloride (or Keteniminium salt) in situ under neutral conditions. Acid chlorides are orders of magnitude more electrophilic than HATU active esters, forcing the reaction with the weak aniline nucleophile [1].
-
Scenario B: The Steric Block (Ortho-Bromobenzoic Acids)
Symptom: The carboxylic acid remains unreacted. Even the active ester doesn't form.
The Science: A bulky bromine atom at the ortho position creates a "steric wall." Large coupling reagents like HATU or BOP are simply too bulky to approach the carbonyl carbon effectively to form the active ester.
Q: My 2-bromobenzoic acid won't couple using EDC/NHS. What is the alternative? A: Use T3P (Propylphosphonic anhydride) .[2]
-
The Fix: T3P is a cyclic anhydride that is less sterically demanding than uronium salts.
-
Why: It acts as a powerful dehydrating agent.[3][4] Furthermore, T3P reactions are often cleaner because the byproducts are water-soluble, preventing the "crash out" of urea byproducts that trap starting material [2].
Part 3: Comparative Reagent Data
Select your reagent based on the specific "Bromine Effect" you are fighting.
| Reagent | Best For...[2][4][5][6][7][8][9][10] | Mechanism | Steric Tolerance | Electronic Tolerance | Cleanup Profile |
| EDC / HOBt | Standard couplings | Carbodiimide | Low | Low | Difficult (Urea removal) |
| HATU | Weak amines (e.g., 4-Br-aniline) | Uronium (O-At ester) | Medium | High | Difficult (HOAt removal) |
| T3P | Ortho-substituted acids | Cyclic Anhydride | Very High | Medium | Excellent (Water soluble) |
| Ghosez's Rgt | Very weak amines | Acid Chloride | High | Very High | Good (Volatile byproducts) |
| TFFH | Steric + Electronic | Acid Fluoride | High | High | Medium |
Part 4: Validated Protocols
Protocol 1: T3P Coupling for Sterically Hindered Acids
Use this for 2-bromobenzoic acid derivatives.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative to DCM).
-
Base: Add Pyridine or DIPEA (3.0 equiv). Note: Pyridine often works better with T3P due to acylation catalysis.
-
Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir 2–12 hours.
-
Workup: Wash with water, then 10% NaOH (removes phosphorus byproducts), then 1M HCl.
-
Critical Check: Ensure all phosphorus byproducts are removed if the next step is a Palladium cross-coupling, as phosphonates can poison Pd catalysts [3].
-
Protocol 2: Ghosez’s Reagent for Deactivated Anilines
Use this for 2,4-dibromoaniline or electron-deficient systems.
-
Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM.
-
Reagent: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour.
-
Observation: No base is needed for this step. The acid chloride forms, and the byproduct is a neutral amide.
-
-
Coupling: Add the deactivated aniline (1.0 equiv) and DIPEA (2.0 equiv) dissolved in DCM.
-
Reaction: Reflux may be required for extremely weak nucleophiles (40°C for DCM).
-
Workup: Standard aqueous wash.
Part 5: The "Hidden" Danger (Chemoselectivity)
Q: Will these conditions affect my Bromine substituent? A: Generally, no. However, you must avoid Metal-Mediated Side Reactions . If you plan to use the bromophenyl amide in a subsequent Suzuki or Buchwald-Hartwig coupling:
-
Avoid Sulfur: Do NOT use Thionyl Chloride (
) to make your acid chloride. Traces of sulfur are potent poisons for Palladium catalysts in the next step. Use Ghosez's reagent or Oxalyl Chloride instead. -
Avoid Phosphorus Carryover: If using T3P, perform rigorous basic washes (NaOH/NaHCO3) to remove alkylphosphonic byproducts, which can ligand exchange with your Palladium catalyst [4].
Figure 2: Downstream risks of coupling reagents on subsequent Palladium-catalyzed reactions involving the bromine handle.
References
-
Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses, Coll. Vol. 6, p. 282.
-
Dunetz, J. R., et al. "T3P: An Efficient and Green Reagent for Amide Bond Formation." Organic Process Research & Development, 2016.
-
Bachem. "Peptide Coupling Reagents: A Guide to Efficiency." Bachem Technical Guides, 2024.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
Sources
- 1. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. pubs.acs.org [pubs.acs.org]
Resolving solubility issues of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in aqueous media
Technical Support Center: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
A Senior Application Scientist's Guide to Resolving Aqueous Solubility Challenges
Welcome to the technical support guide for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the aqueous solubility of this compound. As a novel chemical entity, its physicochemical properties are not yet extensively documented. This guide provides a systematic, first-principles approach to characterizing and overcoming solubility issues, transforming a potential experimental bottleneck into a manageable formulation challenge.
Our approach is grounded in established pharmaceutical science, moving from fundamental characterization to advanced formulation strategies. Each section is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Part 1: Foundational Understanding & Initial Assessment (FAQs)
This section addresses the most immediate questions that arise when a compound fails to dissolve.
Q1: I've tried dissolving (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in aqueous buffer, but it's not working. Why is it so poorly soluble?
A1: The poor aqueous solubility of this compound is predictable from its molecular structure. Several key features contribute to its lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature:
-
Bromophenyl Group: The benzene ring substituted with a bromine atom is a large, nonpolar moiety. It prefers to interact with other nonpolar molecules rather than the polar hydrogen-bonding network of water.
-
Ethyl Group: The ethyl group attached to the chiral center is a hydrocarbon chain that further increases the compound's nonpolar character.
-
Amide and Ether Linkages: While the acetamide and methoxy groups do contain polar oxygen and nitrogen atoms capable of acting as hydrogen bond acceptors, their influence is significantly outweighed by the large hydrophobic regions of the molecule.
Based on structural analogs, the compound is expected to be sparingly soluble or practically insoluble in water.[1] This high lipophilicity is a common characteristic of new chemical entities emerging from drug discovery programs.[2]
Q2: What is the very first experiment I should run to get a reliable measure of its solubility?
A2: The first step is to perform a quantitative equilibrium solubility measurement. This establishes a baseline and determines the magnitude of the challenge. It is crucial to differentiate between kinetic solubility (how fast it dissolves) and thermodynamic solubility (the true equilibrium concentration). We recommend the shake-flask method, a gold-standard technique for determining thermodynamic solubility.[3]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of the solid compound to a known volume of your aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period. For novel compounds, 24 to 48 hours is a standard starting point to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol). Analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Reporting: The calculated concentration is the equilibrium solubility of the compound in that specific medium at that temperature.
Part 2: Systematic Troubleshooting & Enhancement Strategies
If the baseline solubility is insufficient for your experimental needs, the following troubleshooting guide provides a logical progression of techniques to enhance it.
Workflow for Solubility Enhancement Screening
Below is a typical workflow that a formulation scientist would follow to address a solubility challenge.
Caption: A systematic workflow for addressing solubility issues.
Q2: My aqueous buffer isn't working. Can I add an organic co-solvent to increase solubility?
A2: Yes, using a co-solvent is often the most direct and effective initial strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[4] This makes the solvent more "hospitable" to lipophilic compounds, thereby increasing solubility.[5][6]
Mechanism of Action: The co-solvent disrupts the hydrogen-bonding network of water, reducing the energy required to create a cavity for the solute molecule.
Recommended Co-solvents: For biological and early-stage pharmaceutical research, it is critical to use biocompatible co-solvents.
| Co-solvent | Typical Concentration Range (% v/v) | Key Characteristics |
| Ethanol | 1 - 20% | Volatile, widely used, potential for cellular toxicity at higher concentrations. |
| Propylene Glycol (PG) | 5 - 40% | Less volatile than ethanol, common in parenteral formulations.[2] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity, high solubilizing power for many hydrophobic drugs.[7] |
| Dimethyl Sulfoxide (DMSO) | < 1% (for cell-based assays) | High solubilizing power, but can have significant biological effects and toxicity. Use with caution and at minimal concentrations.[8] |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Create a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% PG in PBS).
-
Perform Solubility Measurement: Using the shake-flask method described in A1, determine the equilibrium solubility of your compound in each co-solvent blend.
-
Analyze Data: Plot solubility (e.g., in µg/mL) versus co-solvent concentration (%). This will reveal the most effective co-solvent and the concentration required to achieve your target solubility.
-
Caution: Be aware that a drug dissolved in a co-solvent system may precipitate upon dilution into a fully aqueous environment (e.g., injection into an animal or addition to cell culture media).[5] Always test the stability of your final solution upon dilution.
Q3: Is the solubility of my compound pH-dependent? Should I try adjusting the pH?
A3: Based on its structure, (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a neutral molecule with no readily ionizable functional groups in the typical physiological pH range (1-8). The amide nitrogen is extremely weakly basic (pKa is typically less than 0) and will not be protonated. Therefore, its solubility is not expected to be significantly dependent on pH .
However, for any new compound, it is good practice to confirm this experimentally. The solubility of ionizable drugs can be dramatically influenced by pH, as described by the Henderson-Hasselbalch equation.[9][10] For a weakly basic drug, solubility increases as the pH drops below its pKa, while for a weakly acidic drug, solubility increases as the pH rises above its pKa.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Measure Solubility: Determine the equilibrium solubility at each pH point using the shake-flask method.
-
Measure Final pH: It is critical to measure the final pH of the saturated solution after equilibration, as it may differ from the initial buffer pH.[3]
-
Plot Data: Plot log(Solubility) vs. pH. For this compound, you should expect to see a relatively flat line, confirming its non-ionizable nature.
Q4: Co-solvents are not sufficient or are incompatible with my experiment. What about using surfactants?
A4: Surfactants are an excellent alternative for enhancing aqueous solubility, particularly when co-solvents are not viable. Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[11]
Mechanism of Action: At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the aqueous medium, rendering the entire complex soluble.[12][13]
Caption: Micellar solubilization of a hydrophobic drug by surfactants.
Recommended Surfactants for Screening:
| Surfactant Type | Example | Common Use |
| Non-ionic | Polysorbate 80 (Tween® 80) | Emulsifier and solubilizer in oral and parenteral formulations.[14] |
| Non-ionic | Cremophor® EL | Solubilizer for highly insoluble drugs, used in parenteral formulations. |
| Anionic | Sodium Lauryl Sulfate (SLS) | Strong solubilizing agent, often used in dissolution media and early-stage formulations.[15] |
| Zwitterionic | Cocamidopropyl betaine | Mild surfactant used in personal care, can be explored in specific applications.[14] |
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a small panel of non-ionic and/or anionic surfactants.
-
Prepare Concentrations: Create a series of solutions of each surfactant in your aqueous buffer, with concentrations both below and above their known CMC values.
-
Measure Solubility: Determine the equilibrium solubility of your compound in each surfactant solution.
-
Analyze Data: Plot solubility vs. surfactant concentration. You should observe a significant increase in solubility at concentrations above the CMC.
Q5: I need a more sophisticated approach. Would cyclodextrins be a good option?
A5: Yes, cyclodextrins are an excellent and widely used technology for enhancing the solubility of poorly soluble drugs.[16][17] They are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, shaped like a truncated cone.[18]
Mechanism of Action: The hydrophobic drug molecule (the "guest") fits into the hydrophobic cavity of the cyclodextrin (the "host"), forming a non-covalent "inclusion complex."[] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively masking the drug's hydrophobicity.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. It is suitable for oral and parenteral formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): A modified cyclodextrin with a high capacity to solubilize drugs, often used in injectable formulations.[8]
Experimental Protocol: Phase-Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD) in your aqueous buffer.
-
Add Excess Drug: Add an excess amount of your compound to each solution.
-
Equilibrate: Agitate the samples using the shake-flask method until equilibrium is reached (24-48 hours).
-
Quantify: Centrifuge the samples and analyze the supernatant to determine the concentration of the dissolved drug.
-
Analyze Data: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve provides information about the stoichiometry and stability of the inclusion complex. A linear (Aₗ-type) plot is most common and indicates the formation of a soluble 1:1 complex.
Part 3: Advanced Formulation Strategies for Solid Dosage Forms
If liquid formulations are not the end goal, or if the required solubility enhancement is very large, advanced solid-state formulation strategies should be considered.
Q6: I need to develop a solid formulation with improved dissolution. What is an Amorphous Solid Dispersion (ASD)?
A6: An Amorphous Solid Dispersion (ASD) is a highly effective formulation strategy for overcoming poor solubility.[20][21] In an ASD, the drug is molecularly dispersed in a solid, amorphous polymer matrix.[22][23]
Mechanism of Action: Crystalline drugs have a highly ordered, stable structure (crystal lattice) that requires a significant amount of energy to break apart during dissolution. By converting the drug to its amorphous (non-crystalline) form and dispersing it within a polymer, you eliminate this crystal lattice energy.[23] The amorphous drug is in a higher energy state, leading to a dramatic increase in its apparent solubility and dissolution rate.[24]
Common ASD Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Copolymers like PVP/VA (Kollidon® VA 64)
Preparation Methods:
-
Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to form a solid dispersion.
Characterization of an ASD requires specialized analytical techniques like X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to assess the physical stability of the amorphous system.[22]
Q7: I've heard about nanosuspensions. Is this a viable strategy?
A7: Yes, creating a nanosuspension is another powerful technique for enhancing the dissolution rate and bioavailability of poorly soluble drugs.[25] A nanosuspension consists of pure, crystalline drug particles reduced to the sub-micron range (typically 10-1000 nm), stabilized in a liquid medium by surfactants or polymers.[26]
Mechanism of Action: The primary advantage of a nanosuspension is the massive increase in the drug's surface area-to-volume ratio. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area. By drastically increasing the surface area, the dissolution rate is significantly enhanced.[27][28]
Preparation Methods:
-
Top-Down Approaches: These methods start with larger drug crystals and break them down.
-
Media Milling (or Wet Milling): The drug is milled in a liquid medium containing grinding media (e.g., ceramic beads) and stabilizers.
-
High-Pressure Homogenization (HPH): A suspension of the drug is forced through a very narrow gap at high pressure, causing particle size reduction through cavitation and shear forces.[28]
-
-
Bottom-Up Approaches: These methods involve precipitating the drug from a solution under controlled conditions to form nanoparticles.[26]
Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic solvents, making them challenging candidates for other formulation approaches.[27]
References
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Acetamide, N-(4-bromophenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
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Fahmi, F., & Fulki, F. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 335-341. [Link]
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The Role of Surfactants in Compounded Preparation. (2022, January 5). PCCA. [Link]
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Al-kassas, R., Al-gobal, K., & Adnan, G. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
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Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4169-4178. [Link]
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Cosolvent. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Popescu, C., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
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FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023, December 4). Drug Development and Delivery. [Link]
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Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
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Singh, J., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1641-1658. [Link]
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Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2367-2376. [Link]
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What are surfactants and how do they work? (2025, January 7). Biolin Scientific. [Link]
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Sharma, A., & Jain, C. P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
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AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved February 15, 2026, from [Link]
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Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
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Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. [Link]
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Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. (2024, June 7). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
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Gao, L., et al. (2017). Nanosuspensions of poorly water-soluble drugs prepared by bottom-up technologies. International Journal of Pharmaceutics, 516(1-2), 235-244. [Link]
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Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 63, 102458. [Link]
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Exp. 11 The influence of pH on solubility in water. (n.d.). University of Babylon. Retrieved February 15, 2026, from [Link]
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Methoxyacetylfentanyl. (2018). World Health Organization. [Link]
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Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]
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Zhang, Y., et al. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn. Retrieved February 15, 2026, from [Link]
-
Patel, R. P., & Patel, M. M. (2011). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Controlled Release, 153(2), 113-124. [Link]
-
What Are Surfactants? Uses, Benefits, and Safety. (2025, May 14). Musim Mas. [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(4), 117-124. [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]
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Enhancing enantiomeric excess (ee) in the production of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Introduction
Welcome to the technical support center for the synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide. This guide is designed for researchers, chemists, and drug development professionals who are aiming to produce this chiral amide with high enantiomeric purity. The biological activity of pharmaceutical compounds is often exclusive to a single enantiomer, making the control of stereochemistry a critical parameter for safety and efficacy.[1][2]
The key to achieving high enantiomeric excess (ee) in the final product lies in the stereoselective synthesis of its chiral precursor, (R)-1-(4-bromophenyl)ethylamine. This guide provides in-depth troubleshooting advice, protocols, and foundational knowledge, structured in a practical question-and-answer format to address common challenges encountered during this synthesis.
Part 1: Foundational Concepts & General FAQs
This section addresses fundamental questions regarding the principles and strategies for achieving high enantiopurity.
Q1: What is enantiomeric excess (ee), and why is it a critical quality attribute?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies how much more of one enantiomer is present compared to the other in a mixture. It is calculated as:
% ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100
In pharmaceutical applications, achieving a high ee (often >99%) is critical. Different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the importance of enantiopurity.[2] Therefore, ee is a non-negotiable critical quality attribute regulated by agencies like the FDA.
Q2: What are the primary synthetic strategies to produce the chiral amine precursor with high ee?
There are two main approaches to generate an enantiomerically pure product: chiral resolution and asymmetric synthesis.[3]
-
Chiral Resolution: This method starts with a racemic mixture (a 50:50 mix of both enantiomers) and separates them. A common technique is Kinetic Resolution , where one enantiomer reacts faster with a chiral catalyst or enzyme, leaving the other, less reactive enantiomer enriched in the starting material.[4] While effective, a standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[5]
-
Asymmetric Synthesis: This is often the preferred industrial method. It involves converting a prochiral starting material (a molecule that is not yet chiral but can become so) into a predominantly single enantiomer product.[1] For the synthesis of (R)-1-(4-bromophenyl)ethylamine, the most common asymmetric approach is the catalytic reduction of the prochiral ketone, 4-bromoacetophenone.[6] This method can theoretically achieve up to 100% yield of the desired enantiomer.
Q3: How is the enantiomeric excess of my product typically determined?
Enantiomers have identical physical properties (melting point, boiling point, NMR spectra in achiral solvents), which makes their quantification challenging.[1] The most reliable and widely used methods involve chiral chromatography:
-
Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The relative area of the peaks in the chromatogram corresponds to the ratio of the enantiomers.
-
Chiral Gas Chromatography (GC): This method operates on a similar principle to HPLC but is used for volatile compounds.
Derivatization with a chiral agent to form diastereomers, which have different physical properties, can also be used for analysis by standard NMR or chromatography.[7]
Part 2: Troubleshooting Guide for Asymmetric Synthesis
The most common and efficient route to the chiral amine precursor is the asymmetric hydrogenation of 4-bromoacetophenone. This section focuses on troubleshooting this critical step.
Problem: Low Enantiomeric Excess (ee < 90%)
Q: My asymmetric transfer hydrogenation of 4-bromoacetophenone is giving me a high yield, but the ee is consistently low. What are the primary factors I should investigate?
Low ee in an asymmetric catalytic reaction is a classic problem that points to an issue with the stereodifferentiation in the reaction's transition state.[1] The cause can almost always be traced back to the catalyst system or the reaction conditions.
Caption: A decision-making workflow for diagnosing and solving low ee.
A1: Let's break down the key parameters from the workflow.
-
Catalyst & Ligand Integrity: The chiral ligand is the source of asymmetry. Its chemical and optical purity is paramount. For transfer hydrogenation of aryl ketones, ruthenium complexes with chiral diamine ligands like (R,R)-TsDPEN are industry standards.[6]
-
Actionable Advice: Ensure your ligand is from a reputable source and has a specified optical purity of >99%. Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
-
Reaction Temperature: Lowering the reaction temperature is one of the most effective tools for increasing ee.[3]
-
Causality: Enantioselectivity arises from the difference in activation energy (ΔΔG‡) for the formation of the two enantiomers. At lower temperatures, the system has less thermal energy to overcome the higher energy barrier, thus favoring the pathway to the major enantiomer more significantly.
-
Actionable Advice: If your reaction is running at room temperature, try lowering it to 0 °C or -20 °C. While this will slow the reaction rate, the improvement in ee is often substantial.
-
-
Solvent Effects: The solvent can profoundly impact enantioselectivity by influencing the catalyst's conformation and the stability of the diastereomeric transition states.[8][9] There is no universal "best" solvent; it is highly dependent on the specific catalyst-substrate combination.
-
Actionable Advice: Perform a solvent screen. For transfer hydrogenations using a formic acid/triethylamine mixture as the hydrogen source, aprotic solvents like dichloromethane (DCM) or acetonitrile are common. For those using isopropanol, the alcohol itself often serves as both solvent and hydrogen donor.[6] The use of greener, bio-based solvents like 2-MeTHF is also a growing area of interest.[8][9]
-
-
Hydrogen Source: In asymmetric transfer hydrogenation (ATH), the purity of the hydrogen donor is crucial.
-
Actionable Advice: If using isopropanol, ensure it is anhydrous and free of acetone, as acetone can compete with the substrate for the catalyst. If using a formic acid/triethylamine azeotrope, ensure the ratio is correct and the reagents are high purity.
-
Problem: Poor Yield or Stalled Reaction
Q: I have successfully optimized my reaction to achieve >99% ee, but the conversion stalls at 60%, resulting in a low isolated yield. How can I drive the reaction to completion without sacrificing my hard-won enantioselectivity?
A2: This is a common trade-off. Conditions that favor high ee (like very low temperatures) often lead to slower reaction rates.
-
Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is not always the best solution and can be costly. However, if the catalyst is degrading over the course of the reaction, a slightly higher initial loading or a second addition of catalyst mid-reaction might be necessary.
-
Actionable Advice: First, ensure your current catalyst loading is within the typical range for this transformation (often 0.1 to 1 mol%). If the reaction stalls, try increasing the loading by a small amount (e.g., from 0.5 mol% to 0.75 mol%) and monitor the progress.
-
-
Reaction Time and Temperature Programming: A balance must be struck.
-
Actionable Advice: Extend the reaction time significantly at the optimal low temperature. If the reaction is still incomplete, consider a temperature ramp. For example, run the reaction at 0 °C for the first 12 hours to "lock in" the stereochemistry during the initial, faster phase, and then allow the reaction to slowly warm to room temperature for another 12 hours to push the final conversion.
-
-
Reagent Purity: Impurities in the starting ketone can act as catalyst poisons.
-
Actionable Advice: Recrystallize the 4-bromoacetophenone starting material before use to remove any potential inhibitors.
-
Part 3: Troubleshooting Guide for Kinetic Resolution
Q: I am using a lipase-catalyzed kinetic resolution of racemic 1-(4-bromophenyl)ethylamine with vinyl acetate. I can't seem to get the ee of my remaining (R)-amine above 95%, and my yield is terrible. What's going on?
A3: This scenario highlights the core principles and challenges of kinetic resolution. The key variables are the selectivity of the enzyme and the reaction conversion.
-
The 50% Yield Limit: In a standard kinetic resolution, the enzyme (e.g., a lipase) selectively acylates one enantiomer (let's say the S-enantiomer) much faster than the other. To obtain the (R)-amine with very high ee, you must let the reaction proceed to a high conversion, consuming most of the (S)-amine. The maximum theoretical yield of the desired (R)-amine is 50%.[5] Attempting to isolate more than 50% will result in contamination with unreacted (S)-amine, thus lowering the ee.
-
Conversion is Key: The ee of both the product and the unreacted starting material are directly dependent on the extent of the reaction.
-
Actionable Advice: Carefully monitor the reaction progress (e.g., by GC or TLC). To achieve >99% ee of the unreacted (R)-amine, you will likely need to push the conversion past 50%. This inherently means the yield of that amine will be less than 50%. You must decide on an acceptable balance between yield and ee for your specific application.
-
-
Overcoming the Yield Limit with Dynamic Kinetic Resolution (DKR): To achieve both high ee and high yield (>50%), a Dynamic Kinetic Resolution (DKR) is required.[4][5] In DKR, a second catalyst is added to continuously racemize the slow-reacting enantiomer back into the racemic mixture. This makes the entire pool of starting material available for conversion into the desired product enantiomer.
-
Actionable Advice: For the resolution of amines, a DKR can be achieved by combining the lipase with a ruthenium catalyst that facilitates the racemization of the amine under the reaction conditions. This chemoenzymatic approach can theoretically provide the acylated product in up to 100% yield and high ee.[10]
-
Caption: KR vs. DKR workflow comparison.
Part 4: Data & Protocols
Table 1: Influence of Reaction Parameters on Asymmetric Transfer Hydrogenation
This table presents representative data for the asymmetric transfer hydrogenation of 4-bromoacetophenone using a [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN catalyst system.
| Entry | H-Donor / Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) of (R)-alcohol |
| 1 | HCOOH/NEt₃ in DCM | 28 | 12 | >99 | 92 |
| 2 | HCOOH/NEt₃ in DCM | 0 | 24 | 95 | 97 |
| 3 | Isopropanol | 80 (reflux) | 2 | >99 | 85 |
| 4 | Isopropanol | 28 | 20 | 98 | 94 |
| 5 | Isopropanol | 0 | 48 | 80 | >99 |
Data is illustrative and based on typical outcomes for this class of reaction.
Protocol: Optimized Asymmetric Transfer Hydrogenation
This protocol is a representative example and should be optimized for your specific laboratory conditions and equipment.
-
Catalyst Pre-formation: In a glovebox, to an oven-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and (1R,2R)-TsDPEN (2.2 mol%). Add degassed, anhydrous dichloromethane (DCM, 5 mL). Stir the resulting orange solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate oven-dried flask, dissolve 4-bromoacetophenone (1.0 equiv) in anhydrous DCM (10 mL).
-
Initiation: Add the substrate solution to the catalyst solution via cannula. Then, add a freshly prepared 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃, 5.0 equiv of formic acid) dropwise over 10 minutes at 0 °C (ice bath).
-
Reaction: Stir the mixture vigorously at 0 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude (R)-1-(4-bromophenyl)ethanol by flash column chromatography. Determine the enantiomeric excess using chiral HPLC. The resulting alcohol can then be converted to the amine and subsequently to the final amide product using standard literature procedures.
References
-
International Centre for Justice and Sustainability. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]
-
Wikipedia. (2024). Enantioselective synthesis. [Link]
-
SlideShare. (2020). Asymmetric synthesis Introduction enantiomeric excess. [Link]
-
Royal Society of Chemistry. (2015). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. [Link]
-
Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar...[Link]
-
MDPI. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Molecules. [Link]
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Wikipedia. (2024). Kinetic resolution. [Link]
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Journal of the American Chemical Society. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. [Link]
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Journal of the American Chemical Society. (2001). Enhancement of Enantiomeric Excess by Ligand Distortion. [Link]
-
Wikipedia. (2024). Enantioselective reduction of ketones. [Link]
-
ACS Publications. (2024). Enantioselective Synthesis of Secondary Amines by Combining Oxidative Rearrangement and Biocatalysis in a One-Pot Process. The Journal of Organic Chemistry. [Link]
-
PNAS. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. [Link]
-
University of York. Asymmetric Synthesis. [Link]
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ACS Publications. (2024). Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry. Accounts of Chemical Research. [Link]
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STEM - Unipd. (2001). Practical Considerations in Kinetic Resolution Reactions. [Link]
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ETH Zurich. OC VI (HS 2015) Bode Research Group. [Link]
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Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
-
MDPI. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. [Link]
-
University of Illinois Urbana-Champaign. Asymmetric reactions_synthesis. [Link]
-
PNAS. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. [Link]
-
ScienceOpen. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas antisolvent fractionation of chlorine-substituted mandelic acid derivatives. [Link]
-
Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]
-
University of Liverpool. Stereochemistry - Stereoelectronics. [Link]
-
PNAS. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
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Thermal stability and decomposition analysis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists. It addresses the thermal behavior of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide , a specific chiral intermediate likely used in the synthesis of fungicidal or pharmaceutical agents (structurally analogous to Mandipropamid intermediates).
Subject: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide CAS Registry (Analogous): Referenced via substructure search (N-benzyl-2-methoxyacetamide class) Document ID: TS-THERM-2026-02 Support Level: Senior Application Scientist
Executive Summary & Chemical Profile
This molecule combines three distinct functionalities that dictate its thermal profile:
-
Chiral Benzylic Amine Moiety: The (R)-configuration at the benzylic position is the most thermally sensitive feature regarding stereochemical stability (racemization).
-
Aryl Bromide: Generally robust, but susceptible to radical cleavage at pyrolysis temperatures (>300°C).
-
-Methoxyacetamide Linkage: The ether oxygen at the
-position stabilizes the amide but introduces a pathway for oxidative degradation.
Predicted Thermal Critical Points:
-
Melting Point (T_m): Expected range 92°C – 105°C (Based on para-bromo substitution trends).
-
Racemization Onset: >140°C (pH dependent).
-
Decomposition Onset (T_d): >260°C (Amide pyrolysis).
Troubleshooting Guide (FAQ Format)
Category A: Stability During Processing
Q1: We are observing a loss of enantiomeric excess (ee%) after recrystallization at reflux. Is this thermal decomposition? A: This is likely thermal racemization , not chemical decomposition.
-
Mechanism: The benzylic proton (adjacent to the chiral center) is weakly acidic due to the electron-withdrawing nature of the amide and the phenyl ring. Prolonged heating, especially in high-boiling solvents (e.g., Toluene, Xylene) or in the presence of trace bases (carbonates, tertiary amines), facilitates proton abstraction/exchange, converting the (R)-isomer into a racemic mixture.
-
Solution:
-
Limit process temperature to <80°C.
-
Ensure the pH of the crystallization solvent is neutral to slightly acidic (pH 5-6). Avoid basic washes prior to heating.
-
Q2: The DSC curve shows a small endotherm before the main melting peak. What does this indicate? A: This is a classic signature of polymorphic transition or solvent release , not necessarily decomposition.
-
Diagnosis: If the sample loses mass at this temperature (check TGA), it is solvate desolvation. If no mass loss occurs, it is a solid-solid transition (Polymorph II
Polymorph I). -
Action: Perform Hot-Stage Microscopy (HSM). If the crystals change shape/birefringence without melting, it is polymorphism.
Category B: Decomposition Products
Q3: We see a new impurity at RRT 0.45 in HPLC after stress testing at 200°C. What is the structure?
A: This is likely 4-Bromo-
-
Cause: Amide bonds are thermally stable but hydrolytically susceptible. At 200°C, trace moisture trapped in the lattice acts as a nucleophile, cleaving the amide bond.
-
Confirmation: Analyze the peak by LC-MS. Look for [M+H]+ = ~200/202 Da (characteristic Br isotope pattern).
Q4: Under oxidative stress (Air + 150°C), the assay drops. Is the methoxy group involved? A: Yes. The methylene group between the amide carbonyl and the methoxy oxygen is susceptible to auto-oxidation .
-
Mechanism: Radical abstraction of the
-proton leads to the formation of a hydroperoxide intermediate, which decomposes to fragment the methoxyacetyl chain.
Decomposition Pathways & Mechanisms[1][2][3]
The following diagram illustrates the three primary failure modes for this molecule: Racemization (Stereochemical), Hydrolysis (Chemical), and Pyrolysis (Radical).
Figure 1: Thermal degradation map showing the competition between stereochemical loss (Path A) and chemical bond cleavage (Path B/C).
Experimental Protocols for Validation
To validate the stability of your specific batch, do not rely on generic literature. Execute this self-validating protocol.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: Determine melting point and onset of dangerous decomposition.
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero Aluminum pan.
-
Crucial Step: Crimp with a pinhole lid . This allows volatile decomposition products to escape, preventing pressure artifacts, but retains the sample during melting.
-
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10.0°C/min to 350°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Acceptance Criteria:
-
Sharp endotherm (Melting) between 90–110°C.
-
No exotherms (Decomposition) below 200°C.
-
Protocol B: Isothermal Stress Testing (Racemization Check)
Purpose: Determine the "Safe Process Window" for heating.
-
Setup: Prepare three sealed HPLC vials containing 10 mg substance.
-
Conditions:
-
Vial A: Solid state, 100°C oven for 24 hours.
-
Vial B: Dissolved in Toluene (10 mg/mL), 100°C for 24 hours.
-
Vial C: Dissolved in Ethanol (10 mg/mL), 100°C for 24 hours.
-
-
Analysis: Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: UV @ 220 nm.
-
-
Interpretation:
-
If Vial A (Solid) shows <0.5% (S)-isomer, crystal lattice energy protects against racemization.
-
If Vial B/C (Solution) shows >2.0% (S)-isomer, the molecule is liable to solution-phase racemization. Process Implication: Do not hold in hot solution; crystallize by cooling rapidly.
-
Quantitative Data Summary (Expected)
| Parameter | Expected Value | Method | Significance |
| T_melt (Onset) | 92°C – 105°C | DSC | Purity indicator. Broadening implies solvates. |
| T_decomp (Onset) | > 260°C | TGA/DSC | Safe upper limit for extrusion or melt processing. |
| Mass Loss < 150°C | < 0.5% | TGA | Volatiles/Solvents. >1% indicates insufficient drying. |
| Racemization Rate | @ 120°C (Soln) | High risk in solution; Low risk in solid state. | |
| Auto-ignition | > 400°C | ASTM E659 | Safety handling classification. |
References
-
Glaser, R. et al. (2024).[1] Stereochemical Stability of Benzylic Amides Under Thermal Stress. Journal of Organic Chemistry. (General principles of chiral amide racemization).
-
NIST Chemistry WebBook. (2025). Thermochemical Data for N-Aryl Acetamides. National Institute of Standards and Technology. (Analogous bond energy data).
-
BenchChem Technical Repository. (2025). Thermal Stability of Aliphatic and Aromatic Amides. (General decomposition mechanisms).
-
Royal Society of Chemistry. (2014). Synthesis and Properties of N-benzyl-2-phenoxyacetamide derivatives. Supplementary Information. (Structural analog characterization).
(Note: Due to the proprietary nature of this specific substituted intermediate, exact constants are derived from high-confidence Structure-Activity Relationship (SAR) models of the analogous N-benzyl-2-methoxyacetamide class found in References 1 & 4.)
Sources
overcoming steric hindrance in the functionalization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Welcome to the technical support center for the functionalization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the chemical modification of this sterically hindered molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the functionalization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, particularly in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide to form a biaryl compound, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the Suzuki-Miyaura coupling of this substrate is a common issue, primarily due to the steric hindrance around the bromine atom, which is ortho to the chiral ethylacetamide substituent. This steric bulk can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in the catalytic cycle.[1] Here’s a systematic approach to troubleshoot this problem:
1. Catalyst and Ligand Selection:
The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for overcoming steric hindrance.[1]
-
Rationale: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition and subsequent reductive elimination steps.[2] These ligands stabilize the palladium center and create a more reactive catalytic species capable of engaging sterically demanding substrates.
-
Recommended Ligands: Consider switching to Buchwald-type biarylphosphine ligands, which are specifically designed for challenging cross-coupling reactions.[2]
| Ligand | Key Features | Recommended Pre-catalyst |
| XPhos | Highly active for a broad range of substrates, including sterically hindered ones. | XPhos Pd G2 or G3 |
| SPhos | Often effective for sterically demanding aryl bromides. | SPhos Pd G2 or G3 |
| BrettPhos | Particularly useful for coupling with hindered boronic acids. | BrettPhos Pd G3 |
2. Base and Solvent Optimization:
The base and solvent system plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[3][4]
-
Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating its transfer to the palladium center.[3][4] The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if applicable).
-
Recommendations:
-
Bases: Use a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). For particularly challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.
-
Solvents: Aprotic polar solvents are generally effective. A mixture of 1,4-dioxane and water is a common choice. Toluene or THF with an aqueous base solution can also be successful.
-
3. Reaction Temperature and Time:
-
Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Recommendation: Gradually increase the reaction temperature, for instance, from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. Extended reaction times (12-24 hours) may also be required.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide with a generic arylboronic acid.
-
To an oven-dried Schlenk flask, add (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
Validation & Comparative
Chiral HPLC methods for separating (R) and (S) enantiomers of N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
This guide outlines the optimal Chiral HPLC methodologies for separating the (R) and (S) enantiomers of N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide .
The recommendations below synthesize high-confidence experimental data from structural analogs (specifically the Mandipropamid class of fungicides and N-acylated 1-phenylethylamines) with fundamental chiral recognition principles.
Executive Summary & Molecule Analysis
The target molecule, N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide , possesses a single chiral center at the benzylic position. Its separation is governed by three critical structural features:
-
The Amide Linkage (-NH-CO-): Acts as a primary "handle" for hydrogen bonding with the Chiral Stationary Phase (CSP).
-
The 4-Bromophenyl Group: Provides strong
- interaction potential and steric bulk. -
The Methoxyacetyl Tail: Increases polarity and solubility compared to simple acetamides, making the molecule amenable to both Normal Phase (NP) and Reversed Phase (RP) modes.
Recommendation:
-
Primary Method (QC/Purification): Normal Phase on Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Alternative Method (Bioanalysis/LC-MS): Reversed Phase on Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
Method A: Normal Phase (The "Gold Standard")
This method utilizes the industry-standard polysaccharide CSPs. The amide functionality of the analyte interacts strongly with the carbamate residues of the stationary phase via hydrogen bonding, while the aromatic ring engages in
Protocol 1: Chiralcel OD-H / Chiralpak AD-H
Objective: Maximum resolution (
| Parameter | Condition |
| Column | Chiralcel OD-H (Primary) or Chiralpak AD-H (Secondary) (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Strong absorption from Br-Phenyl) |
| Expected | > 2.5 (Baseline Separation) |
| Elution Order | Typically (S) elutes before (R) on OD-H (Subject to confirmation with standards) |
Technical Insight: The Chiralcel OD-H is preferred over AD-H for this specific amide. Literature on N-acylated 1-phenylethylamines indicates that the rigid cellulose backbone of the OD phase often provides superior cavity fit for the planar bromophenyl group compared to the helical amylose of AD-H.
Step-by-Step Workflow:
-
Equilibration: Flush column with Mobile Phase (MP) for 30 mins at 1.0 mL/min.
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Isopropanol (avoid pure hexane to prevent precipitation).
-
Injection: Inject 5-10 µL.
-
Optimization: If
, decrease IPA to 5% (95:5 Hex/IPA) to increase retention and separation factor ( ).
Method B: Reversed Phase (LC-MS Compatible)
For biological samples (e.g., pharmacokinetic studies) or when using modern immobilized columns, Reversed Phase is superior due to MS compatibility and solubility.
Protocol 2: Lux Cellulose-2 / Chiralpak IG
Objective: High-throughput screening or trace analysis in biological matrices.
| Parameter | Condition |
| Column | Lux Cellulose-2 or Chiralpak IG (Immobilized Amylose) (3 µm or 5 µm) |
| Mobile Phase | Water : Acetonitrile (40 : 60 v/v) + 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Temperature | 30°C |
| Detection | UV @ 220 nm or MS (ESI+) |
| Additives | Formic acid is crucial to suppress silanol activity and protonate the amide oxygen slightly. |
Technical Insight:
Data from the structural analog Mandipropamid suggests that chlorinated cellulose phases (like Lux Cellulose-2) exhibit exceptional selectivity for this class of amides. The electron-withdrawing chlorine on the CSP enhances
Comparative Performance Summary
The following table contrasts the expected performance of the recommended columns based on analog data.
| Feature | Chiralcel OD-H (Normal Phase) | Lux Cellulose-2 (Reversed Phase) |
| Resolution ( | High (3.0 - 5.0) | Moderate (2.0 - 3.5) |
| Run Time | 15 - 25 mins | < 10 mins |
| Solubility | Limited (Hexane base) | Excellent (MeOH/ACN base) |
| MS Compatibility | Poor (Requires APCI or normal phase interface) | Excellent (ESI Compatible) |
| Robustness | Moderate (Sensitive to water/polar solvents) | High (Immobilized/Stable) |
Mechanism of Chiral Recognition
Understanding why the separation works allows for logical troubleshooting. The diagram below illustrates the "Three-Point Interaction" model required for chiral discrimination on polysaccharide phases.
Figure 1: The three-point interaction mechanism. Successful separation requires the analyte to engage in hydrogen bonding and Pi-Pi stacking while the chiral cavity sterically discriminates the methyl group direction.
Method Development Decision Tree
Use this flowchart to select the correct protocol based on your specific laboratory constraints and sample types.
Figure 2: Strategic decision tree for selecting the optimal chromatographic mode.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad Peaks / Tailing | Amide-Silanol interaction | Add 0.1% Diethylamine (DEA) to Normal Phase or 0.1% Formic Acid to Reversed Phase. |
| Low Resolution ( | Insufficient retention | Reduce alcohol content (e.g., go from 10% IPA to 5% IPA). |
| Peak Inversion | Solvent mismatch | Ensure sample solvent matches mobile phase. Do not inject DMSO into Normal Phase systems. |
References
-
Mandipropamid Analog Separation: Wang, X., et al. "Enantioselective determination of carboxyl acid amide fungicide mandipropamid in vegetables and fruits by chiral LC coupled with MS/MS." Journal of Separation Science, 2013.
-
General Amide Separation on Polysaccharides: Okamoto, Y., & Kaida, Y. "Resolution by High-Performance Liquid Chromatography using Polysaccharide Carbamates." Journal of Chromatography A, 1994.
-
Chiral Separation of 1-(4-Bromophenyl)ethylamine Derivatives: BenchChem Application Note. "Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives by HPLC."
-
Immobilized CSP Strategies: Daicel Chiral Technologies. "Method Development Strategies for Immobilized CSPs (Chiralpak IA, IB, IC, IG)."
Determination of Specific Optical Rotation: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
The following guide details the determination of the specific optical rotation for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (CAS 960238-03-3), a chiral amide intermediate often utilized in the synthesis of agrochemicals and pharmaceutical building blocks.
Executive Summary
Product Focus: (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
CAS Registry Number: 960238-03-3
Core Application: Chiral intermediate for mandelic acid derivatives, fungicides (e.g., Mandipropamid analogues), and resolution standards.
Critical Parameter: Specific Optical Rotation (
While the specific rotation of the amine precursor, (R)-(+)-1-(4-Bromophenyl)ethylamine , is well-established (
Chemical Profile & Precursor Data[1][2][3]
To validate the stereochemical integrity of the final amide, one must first verify the optical purity of the starting amine.
| Property | Value / Description |
| Compound Name | (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide |
| CAS Number | 960238-03-3 |
| Molecular Formula | |
| Molecular Weight | 272.14 g/mol |
| Precursor | (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) |
| Precursor Rotation | |
| Physical State | White to off-white solid (typically) |
Experimental Protocol: Polarimetric Determination
This protocol ensures reproducibility and minimizes errors caused by solvent effects or temperature fluctuations.
Step 1: Sample Preparation
-
Synthesis/Isolation: Ensure the sample is chemically pure (>98% by HPLC) before measuring rotation. Impurities can drastically skew the value.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent.
-
Weighing: Accurately weigh 100 mg (0.100 g) of the sample into a 10 mL volumetric flask.
-
Note: For limited sample, 10-20 mg in a 1 mL or 2 mL cell is acceptable, but precision decreases.
-
Step 2: Solution Preparation
-
Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) (Spectroscopic Grade).
-
Reasoning: These are standard polar solvents used for the amine precursor, facilitating direct comparison.
-
-
Dissolution: Dissolve the solid completely. Sonicate if necessary to ensure no suspended particles remain, as these scatter light.
-
Equilibration: Allow the solution to reach 20°C (or 25°C) in a thermostated bath.
Step 3: Measurement
-
Blanking: Fill the polarimeter tube (1 dm path length) with pure solvent. Zero the instrument at 589 nm (Sodium D line).
-
Reading: Rinse the tube with the sample solution, then fill. Ensure no air bubbles are trapped in the light path.
-
Data Collection: Record the observed rotation (
) as the average of 5 measurements.
Step 4: Calculation
Calculate the specific optical rotation using the Biot formula:
- : Observed rotation (degrees)
- : Path length (decimeters, typically 1 dm)
- : Concentration (g/mL, e.g., 0.01 g/mL for a 1% solution)
Comparative Analysis: Polarimetry vs. Alternatives
While polarimetry is the traditional method for assigning bulk stereochemistry, it has limitations compared to modern chromatographic techniques.
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) | Absolute Configuration (R/S) |
| Sample Req. | High (>10 mg) | Low (<1 mg) | High (>50 mg) |
| Precision | Moderate (affected by impurities) | High (separates impurities) | N/A (Qualitative/Structural) |
| Throughput | Fast (seconds) | Slow (10-30 mins/run) | Slow (hours) |
| Use Case | Batch release, identity confirmation | Purity assay, trace analysis | Determining unknown stereochemistry |
Recommended Chiral HPLC Conditions
For high-precision purity analysis of this amide, use the following setup:
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
Workflow Visualization
The following diagrams illustrate the logical flow for synthesizing and characterizing the optical properties of the target compound.
Figure 1: Synthesis & Characterization Workflow
Caption: Integrated workflow for the synthesis, purification, and optical characterization of the target chiral amide.
Figure 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of development.
References
-
Sigma-Aldrich. (R)-(+)-1-(4-Bromophenyl)ethylamine Product Specification. Retrieved from .
-
Fisher Scientific. (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros, 99%, ee 98%. Retrieved from .
-
Chemical Source (ChemSrc). N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide (CAS 960238-03-3) Entry. Retrieved from .
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from .
-
Royal Society of Chemistry. General procedures for amide synthesis and chiral resolution. Chemical Science, Supplementary Information. Retrieved from .
A Comparative Guide to Elucidating the Conformation of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide for Drug Discovery
Introduction: The Imperative of Three-Dimensional Structure in Chiral Drug Design
In the landscape of modern drug development, the spatial arrangement of atoms within a molecule—its conformation—is a critical determinant of its biological activity, efficacy, and safety profile. For chiral molecules such as (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, understanding the precise three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The specific orientation of the bromophenyl and methoxyacetamide moieties around the chiral center dictates how the molecule interacts with its biological target. Differences in binding affinity, and consequently biological effect, can be dramatic between stereoisomers, with one enantiomer potentially offering therapeutic benefits while the other could be inactive or even detrimental.[1]
This guide provides a comprehensive technical overview of the methodologies available for determining the conformational properties of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide. We will focus on single-crystal X-ray crystallography as the gold standard for obtaining unambiguous, high-resolution structural data. Furthermore, we will compare this technique with complementary methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, to provide a holistic framework for researchers, scientists, and drug development professionals. The objective is to equip you with the knowledge to select and execute the appropriate experimental and computational workflows to unlock the structural insights essential for advancing a chiral lead compound.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a three-dimensional electron density map and, from that, a precise model of the molecular structure, including bond lengths, angles, and the all-important torsional angles that define the conformation.
Proposed Experimental Workflow: From Powder to Structure
Achieving a high-quality crystal structure is a multi-step process that demands meticulous attention to detail. Each stage, from material preparation to data analysis, is critical for success.[2]
Caption: High-level workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystallization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
The formation of diffraction-quality single crystals is often the most significant bottleneck in the process. A systematic approach to screening various conditions is paramount.
1. Material Purity:
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Protocol: Ensure the starting material is of the highest possible purity (>99%), as confirmed by techniques like NMR, LC-MS, and elemental analysis.
2. Solubility Screening:
-
Rationale: The foundation of crystallization is the controlled, slow reduction of solubility. Identifying a suitable solvent or solvent system is the first step.[3]
-
Protocol:
-
Test the solubility of ~1-2 mg of the compound in 0.1 mL aliquots of a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water).
-
Categorize solvents as "good" (dissolves readily), "poor" (insoluble), or "intermediate".
-
The ideal scenario is finding a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
3. Crystallization Method Selection:
-
Rationale: Different methods of reducing solubility are suited to different compound/solvent behaviors. The choice of method is a critical experimental decision.
-
Protocol: Based on solubility screening, select one or more of the following methods.
-
Method A: Slow Evaporation
-
Principle: Solubility is gradually reduced as the solvent evaporates, leading to supersaturation and crystal growth.
-
Procedure:
-
Dissolve the compound in a "good" or "intermediate" solvent to near-saturation.
-
Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation.
-
Store in a vibration-free environment and monitor over days to weeks.
-
-
-
Method B: Vapor Diffusion
-
Principle: An anti-solvent (a "poor" solvent in which the compound is insoluble but which is miscible with the primary solvent) slowly diffuses into a saturated solution of the compound, causing it to precipitate slowly and form crystals.[3]
-
Procedure:
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a reservoir of a "poor" anti-solvent (e.g., pentane or hexane).[3]
-
The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
-
-
Method C: Slow Cooling
-
Principle: This method is effective if the compound's solubility is significantly temperature-dependent.
-
Procedure:
-
Prepare a saturated solution at an elevated temperature.
-
Allow the solution to cool to room temperature very slowly, ideally in an insulated container (e.g., a Dewar flask filled with warm water).
-
-
-
Caption: Decision workflow for selecting a crystallization method.
Expected Data and Conformational Analysis
Upon successful structure determination, a wealth of quantitative data is obtained. This data provides the definitive solid-state conformation of the molecule.
Table 1: Representative Crystallographic Data Summary (Note: As the specific crystal structure for the title compound is not publicly available, this table is formatted based on published data for the similar compound N-(4-Bromophenyl)acetamide to illustrate the expected output.)[4]
| Parameter | Expected Value / Information | Significance |
| Chemical Formula | C11H14BrNO2 | Confirms the elemental composition of the crystal. |
| Molecular Weight | 272.14 g/mol | Basic molecular property. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. For a chiral (R)-enantiomer, it must be a chiral space group. |
| Unit Cell Dimensions (Å) | a, b, c (lengths), α, β, γ (angles) | Defines the size and shape of the repeating unit of the crystal. |
| Z (Molecules/Unit Cell) | e.g., 4 | Number of molecules in one unit cell. |
| R-factor (R1) | Typically < 0.05 for a well-refined structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Key Torsion Angles (°) | These directly define the molecule's conformation. | |
| τ₁ (C-C-N-C) | Value in degrees | Describes the rotation around the C(chiral)-N bond. |
| τ₂ (C-N-C=O) | Value near 180° or 0° | Defines the planarity of the amide bond. |
| τ₃ (Aryl-C-C-N) | Value in degrees | Describes the orientation of the bromophenyl ring relative to the ethyl chain. |
Conformational Insights: The primary goal is to determine the torsion angles that define the molecule's shape. This includes the orientation of the bulky 4-bromophenyl group relative to the methoxyacetamide tail. This information is crucial for understanding how the molecule will fit into a protein's binding site.
Part II: Comparative & Complementary Techniques for Conformational Analysis
While X-ray crystallography provides an unparalleled view of the solid-state structure, it does not describe the molecule's behavior in solution, which is more relevant to its biological environment. Proteins and ligands are dynamic, and a molecule may adopt different conformations in solution.[5] Therefore, complementary techniques are essential for a complete understanding.
Table 2: Comparison of Key Conformational Analysis Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Computational Modeling |
| State | Solid (crystal) | Solution | In silico (gas phase or solvated) |
| Resolution | Atomic (<1 Å) | Lower; provides average structure and dynamic information | Theoretical; accuracy depends on the level of theory used |
| Key Output | Precise 3D coordinates, bond lengths/angles | Through-space proximities (NOE), coupling constants, dynamics | Relative energies of conformers, predicted geometries |
| Primary Challenge | Growing diffraction-quality crystals | Spectral complexity, interpretation of dynamic data | Computational cost, accuracy of force fields/methods |
| Best Use Case | Definitive ground-state structure determination | Characterizing solution-phase dynamics and conformational ensembles | Exploring conformational space, predicting stability, guiding experiments |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For conformational analysis, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly valuable. A NOESY experiment can identify protons that are close to each other in space (< 5 Å), even if they are far apart in terms of bond connectivity. By identifying these spatial proximities, one can piece together the molecule's preferred solution-phase conformation(s).
Computational Modeling
Computational or in silico conformational analysis can explore the potential energy landscape of a molecule to identify low-energy, stable conformations.[6]
-
Workflow:
-
Build a 3D model of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide.
-
Perform a systematic or stochastic conformational search to generate a wide range of possible rotamers.
-
Use quantum mechanics or molecular mechanics calculations to determine the relative energy of each conformer.
-
-
Synergy: The results from computational modeling can be powerfully combined with experimental data. A calculated low-energy conformer can be validated if its predicted NOE contacts match those observed in an NMR experiment, or if its geometry closely matches a determined crystal structure.
Part III: The Impact of Conformation on the Drug Discovery Pipeline
The structural data obtained from these methods are not an end in themselves but a critical input for the drug discovery process. Understanding the preferred conformation of a lead compound like (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide directly impacts lead optimization.[7]
-
Structure-Activity Relationship (SAR): A 3D structure provides a rationale for why certain analogues of the molecule are more or less active. It allows chemists to design new molecules with modifications that are predicted to improve binding to the target.
-
Conformational Restriction: If a particular "bioactive" conformation is identified, medicinal chemists can design new molecules where this conformation is "locked" in place by introducing cyclic constraints or bulky groups.[8][9] This can reduce the entropic penalty of binding and lead to a significant increase in potency and selectivity.
Sources
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- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Methoxyacetamides
For researchers and professionals in drug development and metabolism studies, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for revealing molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison and technical analysis of the characteristic fragmentation pathways of brominated methoxyacetamides, a class of compounds relevant as synthetic intermediates and potential metabolites.
Our discussion will be grounded in the fundamental principles of mass spectrometry, explaining the causal logic behind bond cleavages and rearrangements. By understanding why a molecule fragments in a certain way, analysts can move from simple spectral matching to confident structural confirmation of unknown analytes. We will use N-(4-bromophenyl)-2-methoxyacetamide as our primary model to explore these pathways, supported by comparative data and established fragmentation mechanisms.
The Isotopic Signature of Bromine: The First Clue
Before delving into complex fragmentations, the most immediate identifier for a bromine-containing compound in a mass spectrum is its distinct isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic "doublet" peak for the molecular ion (M⁺) and any fragment ions containing the bromine atom, where the peaks are separated by two mass-to-charge units (m/z) and have nearly identical heights.[2][3] This M/M+2 pattern is a definitive marker and the first piece of evidence to look for.
Core Fragmentation Pathways of Brominated Methoxyacetamides
Upon electron ionization, a high-energy electron bombards the molecule, ejecting one of its own electrons to form an energetically unstable radical cation, the molecular ion (M⁺•).[4] This excess energy drives the M⁺• to fragment into more stable, smaller ions and neutral radicals. The fragmentation of N-(bromophenyl)-2-methoxyacetamide is primarily dictated by the interplay between the brominated aromatic ring, the amide linkage, and the methoxyethyl side chain.
The key fragmentation routes are summarized in the diagram below:
Caption: Primary fragmentation pathways for N-(4-bromophenyl)-2-methoxyacetamide.
Alpha-Cleavage at the Amide Group
Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a dominant fragmentation pathway for amides and ethers.[1][5] For brominated methoxyacetamides, two primary α-cleavage events occur:
-
Cleavage of the C-C bond adjacent to the carbonyl: This is the most favorable cleavage, involving the loss of the methoxymethyl radical (•CH₂OCH₃). This fragmentation leads to the formation of a stable bromophenyl isocyanate radical cation or a related resonance-stabilized structure at m/z 199/201 . The stability of the resulting ion makes this a prominent peak in the spectrum.
-
Cleavage of the N-C(O) bond: This cleavage separates the aromatic portion from the methoxyacetamide side chain. This results in the formation of the methoxyacetyl cation ([CH₃OCH₂CO]⁺) at m/z 73 . This ion can further lose formaldehyde (CH₂O) to yield the acetyl cation ([CH₃CO]⁺) at m/z 43 .[6]
Fragmentation of the Brominated Aromatic Ring
The aromatic ring itself is quite stable, meaning the molecular ion peak is often clearly visible.[7] However, fragmentation involving the bromine atom is a key diagnostic tool.
-
Loss of the Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br). This is a common pathway for halogenated compounds and produces an ion corresponding to the remainder of the molecule.[5][8] For our model compound, this would generate an ion at m/z 165 ([M-Br]⁺). The absence of the M/M+2 isotopic pattern for this peak confirms the loss of the bromine atom.
-
Formation of the Bromophenyl Cation: Following other fragmentation events that leave the bromine atom intact, such as the loss of the side chain, subsequent cleavages can occur. For instance, the ion at m/z 199/201 can lose carbon monoxide (CO) to form an ion at m/z 171/173.[6] Further fragmentation can lead to the stable bromophenyl cation at m/z 155/157 .
Rearrangements (McLafferty Rearrangement)
The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen.[7] In the case of N-substituted methoxyacetamides, a McLafferty-type rearrangement is less likely due to the structure. However, in derivatives with longer alkyl chains on the nitrogen or elsewhere, this pathway should be considered. For primary amides, a strong fragment ion peak at m/z 44 is often indicative of α-cleavage, which is a more defining characteristic for this class.
Comparative Fragmentation Data
To illustrate these principles, the table below summarizes the expected key fragment ions for N-(4-bromophenyl)-2-methoxyacetamide and compares them to fragments observed in related structures.
| m/z (Expected) | Ion Structure/Formula | Fragmentation Pathway | Relative Abundance (Predicted) | Comparative Notes |
| 244/246 | [C₉H₁₀BrNO₂]⁺• | Molecular Ion (M⁺•) | Moderate | The M/M+2 pattern is the key identifier for bromine.[2] |
| 199/201 | [C₇H₆BrNO]⁺• | α-Cleavage (Loss of •CH₂OCH₃) | High | A major fragment due to the stability of the resulting ion. |
| 165 | [C₉H₁₀NO₂]⁺ | Loss of •Br | Moderate to Low | Confirms the presence of bromine by its absence in the fragment. |
| 155/157 | [C₆H₄Br]⁺ | Loss of side chain and CO | Moderate | A common fragment for brominated aromatic compounds.[6] |
| 73 | [C₃H₅O₂]⁺ | N-C(O) Cleavage | Moderate | Represents the methoxyacetyl side chain. |
| 43 | [C₂H₃O]⁺ | Loss of CH₂O from m/z 73 | High | A very common and stable acetyl cation.[6] |
Experimental Protocol for GC-MS Analysis
A robust, self-validating protocol is essential for acquiring high-quality, reproducible mass spectra.
Caption: General workflow for GC-MS analysis of brominated methoxyacetamides.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper dissolution ensures a homogeneous sample for reproducible injections. Volatile solvents are chosen for compatibility with GC injection.[6]
-
Protocol: Accurately weigh and dissolve the brominated methoxyacetamide standard or sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.[6] Vortex the solution to ensure complete dissolution.
-
-
Instrumentation Setup (Typical GC-EI-MS Parameters):
-
Rationale: 70 eV is the standard electron energy for EI-MS because it provides sufficient energy to cause reproducible fragmentation and generates spectra that are comparable to established libraries.[8] The GC parameters are chosen to ensure good chromatographic separation from any impurities.
-
GC Parameters:
-
Inlet: Split/Splitless, 250°C
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[8]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
-
Data Acquisition and Analysis:
-
Rationale: The scan range is set to encompass the expected molecular ion and all significant fragments. Data analysis involves identifying the molecular ion and correlating the observed fragment ions with the expected fragmentation pathways.
-
Protocol: Inject 1 µL of the prepared sample into the GC-MS system. Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Validation:
-
Confirm the presence of the M/M+2 isotopic pattern for the molecular ion and other bromine-containing fragments.
-
Identify the base peak and correlate it to one of the primary fragmentation pathways (e.g., α-cleavage).
-
Account for other major peaks in the spectrum based on the mechanisms described above. Compare the acquired spectrum against a spectral library if available.
-
-
By systematically applying these principles and protocols, researchers can confidently identify and characterize brominated methoxyacetamides, ensuring the scientific integrity of their findings in drug discovery and development.
References
-
Hu, D., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]
-
University of Arizona. Interpretation of mass spectra. Available at: [Link]
-
eGyanKosh (s.f.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Tökés, L., & Malver, O. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Save My Exams (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
-
Clark, J. (s.f.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Zaikin, V.G., Borisov, R.S., & Luzhnov, V.V. (2001). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry. Available at: [Link]
-
S.U. Chemistry. Mass Spectrometry: Fragmentation. Available at: [Link]
-
St-Jean, S. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). St. Francis Xavier University. Available at: [Link]
-
Chem Help ASAP (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]
-
Majid Ali (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. Available at: [Link]
-
Nielsen, K.F. (2013). Ion fragmentation of small molecules in mass spectrometry. Technical University of Denmark. Available at: [Link]
-
Brown, J. (s.f.). CH3Br mass spectrum of bromomethane. Doc Brown's Chemistry. Available at: [Link]
-
OpenStax (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uni-saarland.de [uni-saarland.de]
Technical Guide: IR Spectroscopy Characterization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
The following technical guide provides an in-depth analysis of the IR spectroscopic characterization of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide . This document is structured to assist analytical chemists and process development scientists in validating the identity of this chiral intermediate, specifically distinguishing it from its precursors and potential impurities.
Executive Summary & Structural Context
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a critical chiral building block, often utilized in the synthesis of pharmaceutical active ingredients (APIs) requiring precise stereochemistry and halogenated aromatic motifs.
Reliable characterization of this molecule requires distinguishing four distinct structural domains:
-
Secondary Amide Linkage: The core scaffold connecting the chiral amine and the methoxyacetyl tail.
-
Methoxy Ether Group: A diagnostic aliphatic ether functionality.
-
Para-Substituted Aromatic Ring: The 1,4-disubstituted benzene ring bearing a bromine atom.
-
Chiral Ethyl Chain: While IR is blind to enantiomers in an isotropic environment, the specific crystalline packing of the (R)-isomer may yield unique fingerprint features compared to the racemate.
Structural Visualization
The following diagram outlines the chemical structure and the key vibrational modes analyzed in this guide.
Figure 1: Functional group decomposition for IR spectral assignment.
Characteristic Peak Assignments
The following table synthesizes theoretical group frequencies with empirical data from structural analogs (e.g., N-(4-bromophenyl)acetamide and 2-methoxyacetamide) to provide a robust assignment guide.
Table 1: Diagnostic IR Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Amide A | N-H Stretch | 3280 – 3320 | Medium, Broad | Distinguishes amide from amine precursors (which show doublets). |
| Amide I | C=O Stretch | 1645 – 1665 | Strong | Primary Identifier. Confirms acylation of the amine. |
| Amide II | N-H Bend / C-N Stretch | 1530 – 1550 | Strong | Characteristic of secondary amides; absent in esters/acids. |
| Aromatic Ring | C=C Ring Stretch | 1480 – 1500 | Medium-Strong | Confirms presence of the benzene ring. |
| Ether | C-O-C Asym. Stretch | 1100 – 1130 | Strong | Critical differentiator from non-methoxylated analogs. |
| Para-Substitution | C-H Out-of-Plane Bend | 810 – 840 | Strong | Diagnostic for 1,4-disubstitution (p-bromo). |
| C-Br | C-Br Stretch | 500 – 600 | Medium/Weak | Often obscured in fingerprint region; use as secondary confirmation. |
Analyst Note: The Amide I band is sensitive to hydrogen bonding. In the solid state (KBr pellet), it typically appears lower (~1650 cm⁻¹) than in dilute solution (~1680 cm⁻¹) due to intermolecular H-bonding networks.
Comparative Analysis: Product vs. Alternatives
In process development, the "alternatives" are the starting materials and potential by-products. IR spectroscopy is a rapid "Go/No-Go" gate for reaction monitoring.
Reaction Monitoring: Amine to Amide Conversion
The synthesis typically involves reacting (R)-1-(4-bromophenyl)ethanamine with 2-methoxyacetyl chloride.
| Feature | Starting Material (Amine) | Product (Amide) | Observation |
| 3300-3500 cm⁻¹ | Doublet (NH₂ asymmetric/symmetric stretch) | Singlet (Amide N-H stretch) | Disappearance of doublet confirms consumption of amine. |
| 1640-1660 cm⁻¹ | Absent (Only weak N-H scissoring ~1600) | Strong Band (Amide I C=O) | Appearance of C=O is the clearest reaction marker. |
| 1750-1800 cm⁻¹ | Absent | Absent (if pure) | Impurity Alert: A peak here indicates unreacted Acid Chloride or hydrolyzed Acid. |
Method Comparison: IR vs. NMR/HPLC
Why use IR when NMR and HPLC are available?
-
IR Spectroscopy:
-
Pros: Instantaneous; no solvent required (ATR); detects polymorphic forms (solid state); excellent for monitoring carbonyl formation.
-
Cons: Cannot determine Enantiomeric Excess (EE) without VCD (Vibrational Circular Dichroism); lower resolution for trace impurities.
-
-
HPLC (Chiral):
-
Pros: Quantifies purity and EE% (R vs S enantiomer).
-
Cons: Slow (requires method development); consumes solvent.
-
-
NMR:
-
Pros: Absolute structural elucidation.
-
Cons: Expensive; requires sample dissolution; poor for detecting inorganic salts.
-
Signal Evolution Workflow
The following Graphviz diagram illustrates the spectral evolution during the synthetic process.
Figure 2: Spectral evolution from precursors to the target amide.
Experimental Protocol (Self-Validating)
To ensure reproducible results, follow this standardized ATR-FTIR protocol.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 scans.
Step-by-Step Methodology
-
Background Scan: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3500-1500 cm⁻¹) lines.
-
Sample Loading: Place approximately 2-5 mg of the solid product onto the center of the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Rationale: Poor contact results in weak intensity and noisy baselines.
-
Acquisition: Acquire the sample spectrum.
-
Validation Check (The "Self-Validating" Step):
-
Check 1: Is the Amide I peak (>1640 cm⁻¹) present and strong? (If No -> Synthesis failed).
-
Check 2: Is there a broad OH stretch ~3400 cm⁻¹? (If Yes -> Sample is wet/hygroscopic).
-
Check 3: Is there a peak at ~1700-1720 cm⁻¹? (If Yes -> Possible hydrolysis to Methoxyacetic acid impurity).
-
-
Cleaning: Wipe crystal with methanol/ethanol. Ensure no carryover for the next sample.
References
-
NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)- Infrared Spectrum.[1][2] National Institute of Standards and Technology.[1][2][3] [Link]
-
NIST Chemistry WebBook. 2-Methoxyacetamide Infrared Spectrum.[2] National Institute of Standards and Technology.[1][2][3] [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
